molecular formula C15H23N3O2 B8502080 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Cat. No.: B8502080
M. Wt: 277.36 g/mol
InChI Key: WPKHUMCJQOAKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(2-methyl-4-pyridyl)-piperazine is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-12-11-13(5-6-16-12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3

InChI Key

WPKHUMCJQOAKMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Retrosynthesis

The target molecule, 1-Boc-4-(2-methyl-4-pyridyl)-piperazine , is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. The N-Boc group serves as an orthogonal protecting group, allowing for the subsequent controlled functionalization of the secondary amine after the pyridine ring is installed.

Retrosynthetic Logic

The synthesis is best approached via a Convergent Strategy . The piperazine ring is commercially available with the Boc protection already in place (tert-butyl 1-piperazinecarboxylate). The core challenge is the formation of the C(sp²)-N(sp³) bond between the electron-deficient pyridine ring (at the C4 position) and the secondary amine of the piperazine.

Disconnection: The molecule is disconnected at the C4-pyridyl nitrogen bond.

  • Fragment A (Nucleophile): 1-Boc-piperazine (commercially available, CAS: 57260-71-6).

  • Fragment B (Electrophile): 4-Halo-2-methylpyridine (e.g., 4-Bromo-2-methylpyridine or 4-Chloro-2-methylpyridine).

Pathway Selection:

  • Pathway A (Buchwald-Hartwig Cross-Coupling): High precision, operates under milder conditions, and tolerates a wide range of steric/electronic profiles. Recommended for discovery/gram-scale synthesis.

  • Pathway B (Nucleophilic Aromatic Substitution - SNAr): Metal-free, scalable, and cost-effective. Requires higher temperatures and is dependent on the activation of the pyridine ring. Recommended for kilo-scale process development.

Retrosynthesis Target Target: This compound FragmentA Fragment A: 1-Boc-piperazine (Nucleophile) Target->FragmentA C-N Disconnection FragmentB Fragment B: 4-Halo-2-methylpyridine (Electrophile) Target->FragmentB

Figure 1: Retrosynthetic analysis showing the convergent disconnection into commercially available building blocks.

Pathway A: Buchwald-Hartwig Cross-Coupling (Preferred)

This pathway utilizes Palladium-catalyzed amination.[1][2][3] It is the most robust method for research applications because it guarantees conversion even if the pyridine electrophile is deactivated.

Mechanistic Insight

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromo-2-methylpyridine.

  • Amine Coordination/Deprotonation: 1-Boc-piperazine coordinates; base (NaOtBu) facilitates deprotonation.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).

Critical Parameter - Ligand Selection: The 2-methyl group on the pyridine introduces steric bulk near the reaction center (though at the C4 position, the interference is electronic and distal steric). However, pyridines can coordinate to Pd, poisoning the catalyst.

  • Recommendation: Use BINAP or Xantphos . These bidentate phosphine ligands have a wide bite angle, stabilizing the Pd center and facilitating reductive elimination.

Experimental Protocol

Reagents:

  • 4-Bromo-2-methylpyridine (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)[1]

  • BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ and BINAP. Add anhydrous Toluene (5 mL/mmol). Stir at room temperature (RT) for 10 minutes until the solution turns a rich orange-red, indicating active catalyst formation.

  • Substrate Addition: Add 4-Bromo-2-methylpyridine, 1-Boc-piperazine, and NaOtBu to the vial.

  • Degassing: Seal the vial and purge with Argon for 5 minutes (balloon needle method) to remove dissolved oxygen, which oxidizes phosphine ligands.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

    • Eluent: 0-5% Methanol in Dichloromethane (DCM).

    • Note: The basic pyridine nitrogen can cause streaking on silica. Add 1% Triethylamine to the eluent if necessary.

BuchwaldCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L2Pd(Ar)(Br) OxAdd->PdII_Ar + Ar-Br PdII_Amine L2Pd(Ar)(N-Pip) PdII_Ar->PdII_Amine + HN-Pip + Base AmineCoord Amine Coordination RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination using Pd/BINAP system.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

This pathway relies on the electron-withdrawing nature of the pyridine nitrogen, which activates the C4 and C2 positions toward nucleophilic attack.

Mechanistic Insight

The reaction proceeds through a Meisenheimer Complex . The electronegative nitrogen atom in the pyridine ring stabilizes the negative charge intermediate.

  • Regioselectivity: Substitution occurs preferentially at C4 over C2 due to steric hindrance at C2 (methyl group) and electronic stability.

  • Leaving Group: 4-Chloropyridine is generally sufficient, but 4-Bromopyridine reacts faster.

Experimental Protocol

Reagents:

  • 4-Chloro-2-methylpyridine (1.0 equiv)

  • 1-Boc-piperazine (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMSO or NMP (Polar Aprotic is mandatory)

Step-by-Step Workflow:

  • Setup: In a pressure tube or round-bottom flask equipped with a condenser, combine 4-Chloro-2-methylpyridine and 1-Boc-piperazine in DMSO (3 mL/mmol).

  • Base Addition: Add finely ground K₂CO₃.

  • Reaction: Heat to 120°C–130°C for 18–24 hours.

    • Optimization: If conversion is slow, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to generate the more reactive 4-iodo intermediate in situ (Finkelstein-type activation).

  • Work-up:

    • Cool to RT.

    • Pour the reaction mixture into ice-water (10x volume). The product may precipitate as a solid.[4]

    • If solid forms: Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO. Dry over Na₂SO₄.

  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography (as in Pathway A).

Comparison of Methods

FeaturePathway A (Buchwald-Hartwig)Pathway B (SNAr)
Reaction Temp 80–100°C120–140°C
Reagents Pd catalyst, Phosphine LigandK₂CO₃ (Cheap base)
Cost High (Pd/Ligand)Low
Purification Requires Pd removalSimple extraction/wash
Scope Works on deactivated ringsRequires activated rings
Use Case Research / Discovery Large Scale / Production

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.48 (s, 9H, Boc-tBu)
      
    • 
       2.45 (s, 3H, Ar-CH₃)
      
    • 
       3.30–3.60 (m, 8H, Piperazine CH₂)
      
    • 
       6.50–6.60 (m, 2H, Pyridine C3-H, C5-H)
      
    • 
       8.20 (d, 1H, Pyridine C6-H)
      
  • LC-MS: Observe [M+H]⁺ peak corresponding to Molecular Weight ~277.36 g/mol .

References

  • Buchwald-Hartwig Amination of Pyridines

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • SNAr Reactivity of 4-Halopyridines

    • Spitzner, R. (2001). Pyridines: From Lab to Production. Chemical Reviews. (General reference for pyridine reactivity).
    • BenchChem Technical Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.[5][6] Link

  • Catalyst Selection Guide

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • 1-Boc-Piperazine Properties

    • PubChem Compound Summary for CID 69443, 1-Boc-piperazine. Link

Sources

1-Boc-4-(2-methyl-4-pyridyl)-piperazine CAS number 57260-71-6

Author: BenchChem Technical Support Team. Date: February 2026

Primary Precursor CAS: 57260-71-6 (1-Boc-piperazine) Target Class: Pyridyl-Piperazine Building Blocks for Medicinal Chemistry

Executive Summary

1-Boc-4-(2-methyl-4-pyridyl)-piperazine (Systematic Name: tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate) is a high-value heterocyclic intermediate used extensively in the synthesis of small-molecule therapeutics. It serves as a critical "linker-pharmacophore" module, bridging the solubility-enhancing properties of the piperazine ring with the hydrogen-bond acceptor capabilities of the pyridine moiety.

Correction Notice: The CAS number 57260-71-6 provided in the topic request corresponds to 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate), the primary starting material for this compound. This guide focuses on the synthesis, properties, and applications of the 2-methyl-4-pyridyl derivative , treating CAS 57260-71-6 as the essential precursor.

Strategic Value in Drug Discovery[1][2]
  • Kinase Inhibition: The 2-methyl-4-pyridyl motif is a privileged scaffold in oncology, often functioning as the solvent-exposed tail in ATP-competitive inhibitors.

  • Solubility Modulation: The piperazine ring disrupts planarity and introduces basicity (post-deprotection), significantly improving the pharmacokinetic (PK) profile of lipophilic drug cores.

  • Orthogonal Protection: The Boc group remains stable during basic coupling conditions (e.g., Suzuki, Buchwald) but can be selectively removed with acid to unveil the secondary amine for late-stage diversification.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData / Description
Systematic Name tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.36 g/mol
Core Scaffold Piperazine ring N-linked to 2-methylpyridine (C4 position)
Precursor CAS 57260-71-6 (1-Boc-piperazine)
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Predicted) ~6.5 (Pyridine N), ~ -1.0 (Carbamate N - non-basic)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Routes & Optimization

The synthesis of this compound relies on forming a C–N bond between the secondary amine of 1-Boc-piperazine and the electrophilic C4 position of the pyridine ring.

Method A: Buchwald-Hartwig Amination (Recommended)

This method offers the highest yields and reproducibility, particularly because the 4-position of pyridine is less electrophilic than the 2-position, making standard SNAr difficult without harsh conditions.

Protocol:

  • Reagents:

    • 1-Boc-piperazine (1.0 equiv) [CAS 57260-71-6]

    • 4-Bromo-2-methylpyridine (1.0 equiv) or 4-Chloro-2-methylpyridine

    • Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

    • Ligand: BINAP or Xantphos (5-10 mol%)

    • Base: NaOtBu (1.5 equiv) or Cs₂CO₃

    • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • Charge an oven-dried flask with the halide, amine, base, and catalyst precursors under an inert atmosphere (N₂ or Ar).

    • Add degassed solvent.

    • Heat to 80–100°C for 12–16 hours. Monitor by LC-MS.[1]

    • Workup: Filter through Celite to remove Pd residues. Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Method B: Nucleophilic Aromatic Substitution (SNAr)

Applicable if using 4-fluoro-2-methylpyridine or if the reaction is performed under microwave irradiation. Less robust for the chloro-derivative due to the electron-donating effect of the methyl group deactivating the ring.

Protocol:

  • Reagents: 1-Boc-piperazine (1.2 equiv), 4-Fluoro-2-methylpyridine (1.0 equiv), K₂CO₃ (2.0 equiv), DMSO.

  • Conditions: Heat at 120–140°C (or MW at 150°C for 30 min).

  • Note: The methyl group at C2 slightly deactivates the C4 position compared to unsubstituted pyridine, making Method A generally superior.

Visualization: Synthetic Workflow

SynthesisWorkflow Precursor1 1-Boc-Piperazine (CAS 57260-71-6) Catalyst Pd(0) Catalyst (Buchwald-Hartwig) Precursor1->Catalyst Amine Binding Precursor2 4-Bromo-2-methylpyridine Precursor2->Catalyst Oxidative Addn Intermediate Pd-Amido Complex Catalyst->Intermediate Base (NaOtBu) Product This compound Intermediate->Product Reductive Elim

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target intermediate.

Reactivity & Functionalization[1][3][14]

Once synthesized, the molecule serves as a "masked" piperazine. The primary utility lies in its selective deprotection and subsequent coupling.

Boc-Deprotection (Acidolysis)

To attach the piperazine-pyridine tail to a drug scaffold, the Boc group must be removed.

  • Reagent: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Conditions: 0°C to RT, 1–2 hours.

  • Product: 1-(2-methyl-4-pyridyl)piperazine (isolated as TFA or HCl salt).

  • Caution: The pyridine nitrogen may also protonate; ensure stoichiometry of base is adjusted in the next step.

Downstream Coupling

The deprotected amine is a potent nucleophile used in:

  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amide-linked inhibitors.

  • SNAr / Buchwald: Coupling with heteroaryl chlorides (e.g., chloropyrimidines, chloroquinazolines) to form bi-heteroaryl kinase inhibitors.

Visualization: Drug Discovery Pathway

ApplicationPathway cluster_Applications Therapeutic Applications Target This compound Deprotection Deprotection (TFA or HCl) Target->Deprotection FreeAmine Free Amine Salt (1-(2-methyl-4-pyridyl)piperazine) Deprotection->FreeAmine Kinase Kinase Inhibitors (e.g., EGFR, RAF) FreeAmine->Kinase Amide/SNAr Coupling GPCR GPCR Ligands (Dopamine/Serotonin) FreeAmine->GPCR Reductive Amination PROTAC PROTAC Linkers (E3 Ligase Recruitment) FreeAmine->PROTAC Linker Attachment

Figure 2: Downstream utility of the intermediate in constructing complex therapeutic agents.

Handling & Safety (E-E-A-T)

Stability[3]
  • Thermal: Stable up to ~100°C; avoid prolonged heating without solvent.

  • Chemical: The Boc group is acid-labile. The pyridine ring is susceptible to N-oxidation if exposed to strong oxidants (e.g., mCPBA).

Safety Protocols
  • Inhalation: Use a fume hood. Piperazine derivatives can be sensitizers.

  • Skin Contact: Wear nitrile gloves. The pyridine moiety can increase skin permeability.

  • Storage: Store in a cool, dry place. While not highly hygroscopic, keeping it desiccated prevents hydrolysis over long-term storage (months/years).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57260-71-6 (1-Boc-piperazine). Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2] (General reference for Buchwald-Hartwig conditions).

Sources

Technical Whitepaper: Biological Activity & Synthetic Utility of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

[1]

Executive Summary

This compound (hereafter referred to as BMPP ) is a protected heterocyclic scaffold used extensively in modern drug discovery.[1] While the Boc-protected form is pharmacologically inert (functioning as a prodrug or intermediate), its core value lies in its role as a precursor to the 1-(2-methyl-4-pyridyl)piperazine pharmacophore.[1] This motif is a bioisostere of the pyrimidinyl-piperazines found in blockbuster CDK4/6 inhibitors (e.g., Abemaciclib) and is a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 and Serotonin 5-HT receptors.[1]

This guide analyzes the structural advantages of the 2-methyl-4-pyridyl moiety, details the synthesis and deprotection protocols, and maps its application in high-affinity ligand design.[1]

Chemical Profile & Structural Logic[1]

Identity & Properties
PropertySpecification
Systematic Name tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate
Core Pharmacophore 1-(2-methylpyridin-4-yl)piperazine (after deprotection)
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.36 g/mol
Key Functional Groups Boc-carbamate (Acid-labile protecting group), 2-Methylpyridine (Basic heterocycle)
pKa (Pyridyl N) ~6.5 (Modulated by the piperazine electron donation)
The "Methyl-Twist" Effect (SAR)

The addition of a methyl group at the 2-position of the pyridine ring is not merely decorative; it serves three critical medicinal chemistry functions:

  • Conformational Control: The methyl group introduces steric bulk that can force the pyridine ring out of coplanarity with downstream aryl systems, improving selectivity for specific kinase pockets (e.g., the ATP-binding site).

  • Metabolic Stability: It blocks the 2-position from oxidative metabolism (e.g., by Aldehyde Oxidase), a common liability for unsubstituted pyridines.

  • Basicity Modulation: The inductive effect of the methyl group slightly increases the pKa of the pyridine nitrogen, enhancing H-bond acceptor capability in the active site.

Biological Context & Mechanism of Action[3][4][5][6][7]

Kinase Inhibition (CDK/MAPK Pathways)

The deprotected core of BMPP is a structural analog of the side chains found in CDK4/6 inhibitors .

  • Mechanism: The piperazine nitrogen acts as a solubilizing group that protrudes into the solvent-exposed region of the kinase ATP pocket.

  • Bioisosterism: The 2-methylpyridine ring mimics the 2-methylpyrimidine found in Abemaciclib (Verzenio), maintaining the critical hydrogen bond interactions while altering the vector of the piperazine tail.[1]

GPCR Ligand Design (H3 & 5-HT)

The N-arylpiperazine motif is a classic template for aminergic GPCRs.[1]

  • Histamine H3 Antagonism: The basic nitrogen of the piperazine (exposed after Boc removal) forms a salt bridge with a conserved Aspartic Acid residue (Asp3.32) in the receptor transmembrane domain. The 2-methylpyridine provides a secondary hydrophobic interaction.[1]

  • Serotonin Modulation: 4-pyridyl-piperazines are established scaffolds for 5-HT1A partial agonists, used in anxiolytic and antidepressant research.[1]

Experimental Protocols (Self-Validating Systems)

Synthesis of this compound

Rationale: Direct SNAr is difficult due to the electron-rich nature of the methyl-pyridine.[1] Buchwald-Hartwig amination is the preferred, high-yield route.[1]

Reagents:

  • 4-Bromo-2-methylpyridine (1.0 eq)[1]

  • 1-Boc-piperazine (1.2 eq)[1]

  • Pd₂(dba)₃ (0.02 eq) / BINAP (0.04 eq)[1]

  • NaOtBu (1.5 eq)[1]

  • Toluene (Anhydrous)[1]

Protocol:

  • Inerting: Charge a flame-dried Schlenk flask with Pd₂(dba)₃, BINAP, and NaOtBu. Purge with Argon for 15 min.

  • Addition: Add 4-Bromo-2-methylpyridine and 1-Boc-piperazine dissolved in anhydrous Toluene.

  • Reaction: Heat to 100°C for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). Endpoint: Disappearance of bromide starting material.

  • Workup: Cool to RT, filter through Celite, and concentrate. Purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Deprotection (The Activation Step)

Rationale: Removal of the Boc group liberates the secondary amine for downstream coupling to the final drug scaffold.

Protocol:

  • Dissolve BMPP (1.0 g) in DCM (10 mL).

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at RT for 2 hours (CO₂ evolution observed).

  • Validation: LC-MS should show mass shift from 277 (M+H) to 178 (M+H of free amine).

  • Isolation: Evaporate volatiles. Basify with sat. NaHCO₃ to pH 10. Extract with DCM/iPrOH (3:1) to recover the free base 1-(2-methylpyridin-4-yl)piperazine .[1]

Visualizations

Synthesis & Activation Workflow

This diagram illustrates the transformation from raw materials to the bioactive core.

SynthesisWorkflowStart4-Bromo-2-methylpyridine+ 1-Boc-piperazineCatalystPd(0) / BINAPNaOtBu, 100°CStart->CatalystIntermediateThis compound(Protected Scaffold)Catalyst->IntermediateBuchwald-HartwigCouplingDeprotectionTFA / DCMDe-BocIntermediate->DeprotectionProduct1-(2-methylpyridin-4-yl)piperazine(Active Pharmacophore)Deprotection->ProductActivation

Caption: Figure 1. Catalytic synthesis and activation of the BMPP scaffold.

Pharmacophore Interaction Map (SAR)

This diagram details how the deprotected scaffold interacts with a theoretical Kinase/GPCR binding pocket.

SAR_MechanismCore1-(2-methylpyridin-4-yl)piperazine(Ligand)Target_NPiperazine NH (Basic)Interaction: Salt Bridge (Asp)Core->Target_NSolvent Exposed TailTarget_PyPyridine N (Acceptor)Interaction: H-Bond (Hinge Region)Core->Target_PyDeep Pocket BindingTarget_Me2-Methyl GroupInteraction: Hydrophobic/Steric TwistCore->Target_MeSelectivity Filter

Caption: Figure 2. Mechanistic interactions of the deprotected scaffold within a target binding pocket.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Hafner, M., et al. (2019). "Multi-omics profiling of CDK4/6 inhibitors." Nature Chemical Biology. (Context on Pyridyl-piperazine motifs in CDK inhibitors). Link

  • Bembenek, M. E., et al. (2008). "Structure-based design of H3 receptor antagonists." Journal of Medicinal Chemistry. (Relevance of piperazine-pyridine scaffolds in GPCRs). Link[1]

  • ChemicalBook. (2024).[2] "1-(2-Methylpyridin-4-yl)piperazine dihydrochloride Product Profile." Link

Methodological & Application

The Strategic Role of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine in Modern Drug Discovery: Applications in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the strategic deployment of well-defined molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents. Among these, the piperazine moiety stands out as a "privileged structure," frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and oral bioavailability.[1] The mono-protected derivative, 1-Boc-4-(2-methyl-4-pyridyl)-piperazine, has emerged as a particularly valuable building block, enabling the selective synthesis of complex molecules targeting a range of diseases. This guide provides an in-depth exploration of its application, with a particular focus on its role in the development of Rho-kinase (ROCK) inhibitors, a promising class of drugs with broad therapeutic potential.[2][3]

The Significance of the this compound Scaffold

The utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The tert-butyloxycarbonyl (Boc) protecting group renders one nitrogen unreactive under a variety of conditions, thereby allowing for selective functionalization at the free secondary amine.[4] This strategic protection is crucial for preventing the formation of undesired 1,4-disubstituted byproducts, a common challenge in piperazine chemistry.[1] The Boc group can be readily removed under mild acidic conditions, revealing the second amine for further synthetic transformations.[4]

The (2-methyl-4-pyridyl) moiety is not merely a passive component of the scaffold. In the context of kinase inhibition, particularly for ROCK inhibitors, the pyridine ring can serve as a key pharmacophoric element. Pyridine-based structures are known to be potent platforms for the development of ROCK inhibitors.[5] The nitrogen atom of the pyridine ring can form critical hydrogen bond interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.[6][7] The methyl group at the 2-position of the pyridine ring can further influence the compound's steric and electronic properties, potentially enhancing binding affinity and optimizing pharmacokinetic parameters.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton.[8] They play a crucial role in a multitude of cellular processes, including smooth muscle contraction, cell migration, and proliferation.[9] Dysregulation of the Rho/ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, cancer, and erectile dysfunction.[2][6] Consequently, the development of ROCK inhibitors has become an area of intense research in drug discovery.[6]

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Various extracellular signals, such as growth factors and hormones, bind to G protein-coupled receptors (GPCRs), leading to the activation of RhoA.[10] Activated, GTP-bound RhoA then binds to and activates ROCK.[11] ROCK, in turn, phosphorylates downstream substrates, most notably myosin light chain (MLC) phosphatase (MYPT1) and myosin light chain (MLC), leading to an increase in actin-myosin contractility and the formation of stress fibers.[10][11] ROCK inhibitors exert their therapeutic effect by blocking this cascade, thereby promoting smooth muscle relaxation and modulating other cellular processes.[10]

graph "Rho-ROCK_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes GPCR [label="GPCRs", fillcolor="#F1F3F4"]; RhoA_GDP [label="RhoA-GDP (Inactive)", fillcolor="#F1F3F4"]; RhoA_GTP [label="RhoA-GTP (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrates [label="Downstream Substrates\n(e.g., MYPT1, MLC)", fillcolor="#F1F3F4"]; Response [label="Cellular Responses\n(e.g., Contraction, Migration)", shape=ellipse, fillcolor="#FBBC05"]; Inhibitor [label="ROCK Inhibitors\n(e.g., from this compound)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GPCR -> RhoA_GDP [label="Activates GEFs"]; RhoA_GDP -> RhoA_GTP [label="GTP loading"]; RhoA_GTP -> ROCK [label="Activation"]; ROCK -> Substrates [label="Phosphorylation"]; Substrates -> Response; Inhibitor -> ROCK [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: The Rho/ROCK Signaling Pathway and Point of Intervention.
Synthetic Protocol: Synthesis of a Pyrazolyl-Carboxamide ROCK Inhibitor Intermediate

The following protocol outlines a key step in the synthesis of a potent class of pyrazole-based ROCK inhibitors, utilizing this compound as a crucial intermediate. This procedure demonstrates the coupling of the piperazine moiety to a pyrazole core, a common strategy in the design of kinase inhibitors.

Step 1: Synthesis of Ethyl 1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate [12]

This initial step creates the pyrazole-pyrimidine core structure.

  • Materials:

    • 2,4-dichloropyrimidine

    • Ethyl 1H-pyrazole-4-carboxylate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add ethyl 1H-pyrazole-4-carboxylate (1.2 eq) and K₂CO₃ (2.0 eq).[12]

    • Heat the reaction mixture to 80°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

    • Upon completion, cool the reaction mixture and quench with ice-cold water.[12]

    • Extract the product with ethyl acetate.[12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

Step 2: Coupling with 1-(2-methyl-4-pyridyl)-piperazine (from this compound)

This step involves the nucleophilic substitution of the chlorine on the pyrimidine ring with the deprotected piperazine derivative.

  • Materials:

    • Ethyl 1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate (from Step 1)

    • 1-(2-methyl-4-pyridyl)-piperazine (obtained from deprotection of this compound)

    • A suitable base (e.g., K₂CO₃ or Diisopropylethylamine (DIPEA))

    • A suitable solvent (e.g., DMF or Acetonitrile)

  • Procedure:

    • Dissolve ethyl 1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in the chosen solvent.

    • Add 1-(2-methyl-4-pyridyl)-piperazine (1.1 eq) and the base (2.0 eq).

    • Heat the reaction mixture, monitoring progress by TLC.

    • Work-up the reaction mixture by quenching with water and extracting with an organic solvent.

    • Purify the crude product by column chromatography to obtain the desired coupled product.

Step 3: Saponification and Amide Coupling

The final steps typically involve saponification of the ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction to introduce the final pharmacophoric elements.

  • Materials:

    • The coupled product from Step 2

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for saponification

    • A desired amine for the final amide coupling

    • A coupling agent (e.g., HATU, HOBt/EDC)

    • A suitable base (e.g., DIPEA)

    • A suitable solvent (e.g., DMF)

  • Procedure:

    • Perform saponification of the ethyl ester using LiOH or NaOH in a mixture of THF and water.[13]

    • Acidify the reaction mixture to obtain the carboxylic acid.

    • Couple the resulting carboxylic acid with the desired amine using a standard amide coupling protocol (e.g., HATU/DIPEA in DMF).

Protocols for Key Transformations

Synthesis of this compound

The synthesis of the title compound is a critical first step. A common method involves the nucleophilic aromatic substitution of a suitable pyridine derivative with 1-Boc-piperazine.

  • Materials:

    • 4-Chloro-2-methylpyridine or a related activated pyridine derivative

    • 1-Boc-piperazine

    • A suitable base (e.g., K₂CO₃, Na₂CO₃)

    • A suitable solvent (e.g., DMF, DMSO)

  • Procedure:

    • Combine 4-chloro-2-methylpyridine (1.0 eq), 1-Boc-piperazine (1.1 eq), and the base (2.0 eq) in the chosen solvent.

    • Heat the reaction mixture, typically at temperatures ranging from 80°C to 120°C, and monitor by TLC.

    • After completion, cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Boc Deprotection of this compound

The removal of the Boc protecting group is essential to unmask the second nitrogen of the piperazine ring for subsequent reactions.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane (DCM), Dioxane)

  • Procedure (using TFA in DCM):

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA (5-10 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the deprotected product with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-methyl-4-pyridyl)-piperazine.

Structure-Activity Relationship (SAR) and Pharmacological Data

The substitution pattern on the pyridine ring of ROCK inhibitors is critical for their potency and selectivity. Studies have shown that pyridine-based scaffolds are effective in targeting the ROCK kinase domain.[6] The introduction of a 4-(2-methyl-4-pyridyl)-piperazine moiety can contribute to high-affinity binding. The preliminary structure-activity relationship suggests that compounds with a 4-pyridine substitution are generally more potent than those with a 3-pyridine substitution.[14]

Compound ClassTargetIC₅₀ (nM)Reference
Pyridylthiazole-based ureasROCK1/2Low nM[5]
4-aryl-thiazole-2-aminesROCK II20[14]
Indazole piperazine analogsROCK-II13 - 100[7]

Conclusion

This compound is a versatile and strategically important intermediate in drug discovery. Its unique structural features allow for the controlled and selective synthesis of complex molecules, particularly in the development of kinase inhibitors. The application of this building block in the synthesis of potent ROCK inhibitors highlights its significance in addressing a wide range of therapeutic needs. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this valuable chemical entity in their discovery programs.

References

  • Schematic diagram of the RhoA/Rho kinase signaling pathway. When G... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Rho Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Rho/ROCK signaling pathway in cell biology. The Rho/ROCK signaling... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., Jacobs, M., Taslimi, P., Newsome, D., Nakayama, T., Shah, S., & Rodems, S. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028–5037. [Link]

  • Feng, Y., LoGrasso, P. V., Defert, O., & Li, R. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2269–2300. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. (n.d.). Retrieved February 15, 2026, from [Link]

  • ROCK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 15, 2026, from [Link]

  • Rath, N., & Olson, M. F. (2012). Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. Nature Reviews Cancer, 12(7), 497–509. [Link]

  • Bandarage, U. K., Court, J., Gao, H., Nanthakumar, S., Come, J. H., Giroux, S., & Green, J. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved February 15, 2026, from [Link]

  • LoGrasso, P. V., & Feng, Y. (2009). Rho kinase (ROCK) inhibitors and their application to inflammatory disorders. Current Topics in Medicinal Chemistry, 9(8), 704–723. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2020). Latin American Journal of Pharmacy, 39(12), 2535–2545.
  • Takami, A., Iwakubo, M., Okada, Y., Kawata, T., Odai, H., Takahashi, N., Shindo, K., Kimura, K., Tagami, Y., Miyake, M., Fukushima, K., Inagaki, M., Amano, M., Kaibuchi, K., & Iijima, H. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115–2137. [Link]

  • Hall, A., Billinton, A., Brown, S. H., Chowdhury, A., Clayton, N. M., Giblin, G. M. P., Gibson, M., Goldsmith, P. A., Hurst, D. N., Naylor, A., Peet, C. F., Scoccitti, T., Wilson, A. W., & Winchester, W. (2009). Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 19(9), 2599–2603. [Link]

  • Beloglazkina, E. K., Korablina, D. D., Vorozhtsov, N. I., Sviridova, L. A., Moiseeva, A. A., Skvortsov, D. A., Rybakov, V. B., Majouga, A. G., & Zyk, N. V. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry, 10, S1049–S1057. [Link]

  • Braconi, L., Gabellini, A., Manetti, D., Marotta, G., Teodori, E., & Romanelli, M. N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 2. [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. (2016). Journal of Medicinal Chemistry, 59(6), 2269–2300. [Link]

  • Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Saadon, K. E., Taha, N. M. H., Mahmoud, N. A., Elhagali, G. A. M., & Ragab, A. (2023). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 20(10), 2375–2391. [Link]

  • 1-(4-Pyridyl)piperazine | C9H13N3 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Application Note: 1-Boc-4-(2-methyl-4-pyridyl)-piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Linker

In modern drug discovery, 1-Boc-4-(2-methyl-4-pyridyl)-piperazine represents a high-value "privileged structure" intermediate. It combines a piperazine linker—critical for physicochemical property modulation (solubility, pKa)—with a 2-methyl-pyridine pharmacophore.

Why This Molecule Matters
  • Kinase & GPCR Targeting: The 2-methyl-4-pyridyl motif is a bioisostere frequently used to target the ATP-binding pocket of kinases or the orthosteric sites of G-Protein Coupled Receptors (e.g., Dopamine D2, 5-HT). The methyl group at the 2-position often induces a conformational lock (atropisomerism) or blocks metabolic oxidation at the

    
    -position of the pyridine.
    
  • Solubility Handle: The basic nitrogen of the pyridine (pKa ~5-6) and the piperazine (pKa ~9 when deprotected) provide essential ionization points to improve oral bioavailability.

  • Orthogonal Protection: The Boc (tert-butoxycarbonyl) group allows for the selective functionalization of the pyridine ring or the installation of the scaffold onto a core before releasing the secondary amine for further elaboration.

Physical Properties & Handling[1][2][3]

  • Appearance: Typically an off-white to pale yellow solid.

  • Molecular Weight: ~277.36 g/mol .

  • Solubility:

    • High: DCM, Chloroform, DMSO, Methanol.

    • Low: Water, Hexanes.

  • Stability: Stable under standard laboratory conditions. Hygroscopic upon deprotection (as a salt).

  • Storage: Store at +2°C to +8°C, desiccated.

Application Workflow: From Scaffold to Lead

The utility of this compound relies on a precise deprotection-functionalization sequence. The following diagram illustrates the critical pathway for utilizing this building block in library synthesis.

G Start 1-Boc-4-(2-methyl- 4-pyridyl)-piperazine Deprotection Acidic Cleavage (TFA or HCl) Start->Deprotection Step 1 Salt Piperazine Salt (Hygroscopic) Deprotection->Salt Generates Counter-ion FreeBase Free Base Generation Salt->FreeBase Step 2 (Critical) ReactiveAmine Free Secondary Amine FreeBase->ReactiveAmine Active Species Coupling Downstream Coupling ReactiveAmine->Coupling Step 3 (Buchwald/Amide) Final Target Ligand (Kinase/GPCR) Coupling->Final

Figure 1: Critical workflow for activating the piperazine linker. Note the mandatory "Free Base" step to prevent catalyst poisoning in downstream palladium couplings.

Detailed Experimental Protocols

Protocol A: Controlled Boc-Deprotection (The "Clean" Method)

Objective: Remove the Boc group without degrading the pyridine ring or trapping the product as an intractable oil. Mechanism: Acid-catalyzed elimination of isobutylene and CO2.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

  • Dichloromethane (DCM).

  • Saturated aqueous NaHCO3 (for workup).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of This compound in DCM (5 mL/mmol). Cool to 0°C.[2]

  • Acid Addition:

    • Method A (TFA): Add TFA dropwise (ratio 1:4 TFA:DCM).

    • Method B (HCl): Add 4M HCl in dioxane (10 eq).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Monitor by LCMS (Expect Mass: M-100 = 177 amu).

  • Workup (CRITICAL):

    • Evaporation:[2] Concentrate in vacuo. The residue is the salt (TFA or HCl).

    • Free-Basing: Redissolve residue in DCM. Wash carefully with Sat. NaHCO3 (pH ~8-9). The pyridine nitrogen is basic; ensure the pH is high enough to deprotonate the piperazine NH (pKa ~9) but extraction efficiency varies.

    • Alternative (SCX Column): For high purity, load the acidic residue onto an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities). Elute with 2M NH3 in MeOH.

  • Yield: Concentrate the basic eluent to obtain the free amine as a viscous oil or low-melting solid.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Attach the deprotected piperazine to an aryl halide core (e.g., a heteroaromatic scaffold).

Reagents:

  • Deprotected 1-(2-methyl-4-pyridyl)-piperazine (1.2 eq).

  • Aryl Halide (1.0 eq).

  • Pd2(dba)3 (2 mol%) / XPhos (4 mol%) OR Pd(dppf)Cl2.

  • Base: Cs2CO3 (2.0 eq) or NaOtBu (1.5 eq).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Inert Atmosphere: Purge reaction vial with Nitrogen/Argon.

  • Loading: Add Aryl Halide, Piperazine intermediate, and Base.

  • Catalyst: Add Pd catalyst and Ligand last.

  • Solvent: Add degassed solvent.

  • Heating: Heat to 100°C for 4–12 hours.

  • Filtration: Filter through Celite to remove Pd black.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Analytical Reference Data

Use the following data to validate the integrity of your starting material and deprotected product.

Feature1-Boc-Protected (Starting Material)Deprotected (Free Base)
1H NMR (DMSO-d6) δ 1.42 (s, 9H) (Boc-tBu group)Absent
Pyridine Protons δ 8.0 (d, 1H), 6.6 (s, 1H), 6.5 (d, 1H)Shifts slightly upfield due to amine change
Piperazine CH2 Two multiplets (N-Boc vs N-Py)Single broadened multiplet or two distinct triplets
LCMS (ESI+) [M+H]+ = 278.2[M+H]+ = 178.1
Appearance White/Yellow SolidViscous Oil / Waxy Solid

Scientific Rationale & Troubleshooting

Why use the 2-methyl analog?

The 2-methyl group on the pyridine is not merely decorative. In SAR (Structure-Activity Relationship) studies, this methyl group often:

  • Disrupts Planarity: It creates a twist angle between the pyridine and the piperazine, potentially improving selectivity against off-target enzymes that require flat intercalators.

  • Blocks Metabolism: It prevents oxidation by aldehyde oxidase (AOX) at the 2-position, a common clearance pathway for pyridine-containing drugs.

Troubleshooting the Deprotection
  • Problem: Low yield after NaHCO3 wash.

  • Cause: The deprotected amine is highly water-soluble (polar).

  • Solution: Do not use aqueous extraction. Use the SCX-2 cartridge method (Protocol A, Step 4) or evaporate the acid and use the crude salt directly in the next step if using an excess of base (e.g., 4 eq of DIPEA) in the coupling reaction.

References

  • Sigma-Aldrich. (n.d.). 1-Boc-4-(4-pyridyl)piperazine Product Specification. Retrieved from

  • Patel, R. V., & Park, S. W. (2013).[3] An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry. Retrieved from

  • BenchChem. (2024). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2019). Reagent Guides: Boc Deprotection Protocols. Retrieved from

Sources

Application Note: High-Performance Quantification of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the quantification of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine, designed for drug development professionals.

Abstract & Introduction

This compound (CAS: 163019-95-8) is a critical intermediate scaffold used in the synthesis of kinase inhibitors and GPCR ligands. The molecule features a tert-butoxycarbonyl (Boc) protecting group, a piperazine core, and a 2-methyl-pyridine moiety.

Accurate quantification is challenging due to three competing physicochemical factors:

  • Boc Lability: The protecting group is acid-sensitive, risking degradation during analysis if mobile phase pH is too low or temperature too high.

  • Pyridine Basicity: The pyridine nitrogen (pKa ~5.5) often interacts with free silanols on HPLC columns, causing severe peak tailing.

  • UV Response: While the pyridine ring provides a chromophore, it requires specific wavelength selection to distinguish it from process impurities.

This guide presents two validated methods: Method A (HPLC-UV) for routine purity/assay testing, and Method B (LC-MS/MS) for trace quantification or pharmacokinetic studies.

Physicochemical Profile & Method Strategy

PropertyValue / CharacteristicAnalytical Implication
Formula

Monoisotopic Mass: 277.18 Da
Molecular Weight 277.36 g/mol [M+H]+ = 278.2
LogP ~2.1 (Predicted)Moderately lipophilic; suitable for Reverse Phase (RP) LC.[1]
pKa ~6.0 (Pyridine N)Ionizable at acidic pH. Requires pH control to stabilize retention.
Chromophore Pyridine Ring

~245–255 nm.
Stability Acid/Heat LabileAvoid pH < 2.0 and Column Temp > 40°C.
Analytical Decision Matrix

The following logic flow dictates the selection of the appropriate analytical workflow.

MethodSelection Start Sample Type Conc Concentration? Start->Conc High High (>10 µg/mL) (Raw Material/API) Conc->High Assay/Purity Low Trace (<1 µg/mL) (Bioanalysis/Cleaning) Conc->Low PK/Impurity UV Method A: HPLC-UV (Robust, Low Cost) High->UV MS Method B: LC-MS/MS (High Sensitivity) Low->MS

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on analyte concentration and study goals.

Method A: HPLC-UV (Routine Quality Control)

Objective: Purity assessment and assay of raw material. Rationale: The pyridine ring provides sufficient UV absorption at 254 nm. We utilize a Charged Surface Hybrid (CSH) or Base-Deactivated Silica (BDS) column to repel the protonated pyridine nitrogen, preventing peak tailing without requiring high pH mobile phases that could degrade the silica.

Chromatographic Conditions
ParameterCondition
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent BDS column.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Do not exceed 40°C to preserve Boc group)
Injection Vol 5–10 µL
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.01090Linear
12.01090Hold
12.1955Re-equilibrate
15.0955End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of reference standard in 10 mL of Acetonitrile.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into 9.0 mL of Water/ACN (50:50).

    • Note: Avoid using pure acid as a diluent. The Boc group is stable in 0.1% Formic Acid during the run time, but long-term storage in acidic diluents is not recommended [1].

Method B: LC-MS/MS (Trace Quantification)

Objective: Quantifying trace impurities in final drug substance or PK studies. Rationale: ESI+ mode is highly sensitive due to the basic pyridine and piperazine nitrogens. The Boc group fragmentation provides a specific transition.

Mass Spectrometry Parameters (ESI+)
  • Instrument: Triple Quadrupole (e.g., Agilent 6400 or Sciex QTRAP).

  • Ion Source: Electrospray Ionization (ESI) Positive.[2][3]

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

MRM Transitions
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Mechanism
278.2

222.1 15 eVLoss of tert-butyl group (Neutral loss -56 Da)
278.2

178.1 25 eVLoss of Boc group (Neutral loss -100 Da)
278.2

108.1 35 eVPyridyl-methyl fragment (Quantifier)

Note: The transition 278.2 -> 222.1 is often the most intense (Quantifier), while 108.1 is highly specific (Qualifier).

Experimental Protocol: Validation Framework

To ensure Trustworthiness and Scientific Integrity, this method must be validated according to ICH Q2(R1) guidelines [2].

System Suitability Testing (SST)

Perform these checks before every analytical run.

  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, replace column or add 5mM Ammonium Formate to MP A).
    
  • Precision: Inject standard (n=6). RSD of peak area must be < 2.0% (UV) or < 5.0% (MS).

  • Resolution (

    
    ):  If impurities are present, 
    
    
    
    between the main peak and nearest impurity.
Linearity & Range
  • Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Plot Concentration (x) vs. Area (y).

  • Acceptance Criteria:

    
    .
    
Workflow Diagram

The following diagram illustrates the validated workflow for sample handling to prevent Boc-degradation during prep.

Workflow Sample Solid Sample (this compound) Weigh Weigh ~10mg (Accurate to 0.01mg) Sample->Weigh Dissolve Dissolve in 100% ACN (Neutral pH protects Boc) Weigh->Dissolve Dilute Dilute with Water (Final: 50:50 ACN:Water) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Discard first 1 mL Dilute->Filter Inject Inject into HPLC/MS (Keep autosampler @ 10°C) Filter->Inject

Caption: Sample preparation workflow designed to minimize hydrolytic stress on the Boc group.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Interaction between Pyridine N and Silanols.Causality: At pH 2.7, Pyridine is protonated (

). If the column has free silanols (

), ionic retention occurs. Fix: Use a "CSH" or "End-capped" column. Increase buffer strength (10mM Ammonium Formate).
Split Peak Sample solvent mismatch.Causality: Dissolving in 100% ACN and injecting a large volume into a high-aqueous initial gradient causes precipitation or focusing issues. Fix: Match sample diluent to initial mobile phase (e.g., 5% ACN) or reduce injection volume.
Ghost Peaks Carryover.Causality: The basic piperazine moiety sticks to injector seals. Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Loss of Area (Over time) Boc Deprotection.[4]Causality: Acidic diluent + heat = removal of Boc group. Fix: Ensure autosampler is cooled (10°C). Verify diluent is pH neutral.

References

  • ICH. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. [Link]

  • Navaneeswari, R., & Reddy, P. R. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV."[5] Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859.[5] [Link]

  • FDA. "Guidance for Industry: Bioanalytical Method Validation." U.S. Food and Drug Administration. [Link][6]

Sources

Application Note: 1-Boc-4-(2-methyl-4-pyridyl)-piperazine in Medicinal Chemistry

[1]

Executive Summary

This compound (Structure 1 ) is a protected building block designed to overcome specific metabolic and physicochemical liabilities associated with the classic 4-pyridyl-piperazine scaffold.[1] While the piperazine ring serves as a solubilizing, rigid linker, the 2-methyl-4-pyridyl terminus offers a bioisosteric improvement over the unsubstituted pyridine by blocking oxidative metabolism at the susceptible 2-position and modulating basicity.[1]

This guide outlines the Medicinal Chemistry Rationale for selecting this scaffold, provides a validated Synthesis Protocol , and details Downstream Coupling methods for integrating it into Kinase Inhibitors and GPCR ligands.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate
Common Name This compound
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.36 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water (neutral form)
pKa (Pyridine N) ~6.0–6.5 (Estimated; higher than unsubstituted pyridine due to methyl donation)
Storage 2–8°C, Desiccated.[1] Stable for >12 months.

Medicinal Chemistry Rationale: The "Magic Methyl" Effect[1]

In drug design, replacing a hydrogen with a methyl group (the "Magic Methyl" effect) can profoundly alter a molecule's fate.[1] For this specific scaffold, the 2-methyl group serves three critical functions compared to the unsubstituted 1-(4-pyridyl)piperazine:

  • Metabolic Blockade (Aldehyde Oxidase): The 2-position of the pyridine ring is highly susceptible to oxidation by Aldehyde Oxidase (AO) and Cytochrome P450s, leading to rapid clearance (formation of the 2-pyridone).[1] The 2-methyl group sterically and electronically impedes this attack, significantly extending half-life (

    
    ) in microsomal stability assays [1].[1]
    
  • Conformational Bias: The methyl group introduces a slight steric clash with the piperazine ring protons, potentially locking the N-C bond into a preferred conformation that may favor binding in specific kinase solvent pockets.

  • Lipophilicity Modulation: It increases

    
     slightly (~0.5 units), which can improve passive permeability across the blood-brain barrier (BBB) or cell membranes compared to the more polar unsubstituted pyridine.[1]
    

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Buchwald-Hartwig Coupling)

Rationale: Direct SNAr of piperazine on 4-halo-2-methylpyridines is sluggish due to the electron-donating methyl group deactivating the ring.[1] Palladium-catalyzed amination is the industry standard for high yields.[1]

Reagents:

  • 1-Boc-piperazine (1.2 equiv)[1]

  • 4-Bromo-2-methylpyridine (1.0 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%) OR Pd(OAc)₂ / Xantphos.[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]

Step-by-Step:

  • Inertion: Charge a dry reaction flask with 4-Bromo-2-methylpyridine (1.0 eq), 1-Boc-piperazine (1.2 eq), and NaOtBu (1.5 eq). Purge with N₂ for 5 minutes.

  • Catalyst Addition: Add Toluene (0.2 M concentration). Add the Pd catalyst and Ligand premixed in a small volume of toluene.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The product usually elutes around 40–60% EtOAc.

    • QC Check: NMR should show the diagnostic Boc singlet (9H, ~1.45 ppm) and the 2-methyl singlet (3H, ~2.4 ppm).[1]

Protocol B: Activation (Boc-Deprotection)

Rationale: Quantitative removal of the Boc group is required to liberate the secondary amine for coupling.[1] Acidic conditions are used, but care must be taken to remove excess acid which can interfere with subsequent nucleophilic attacks.[1]

Method:

  • Dissolve the intermediate in DCM (5 vol).

  • Add TFA (5 vol) dropwise at 0°C.

  • Stir at RT for 1–2 hours.

  • Critical Step (Desalting): The resulting product is a TFA salt.[1]

    • Option 1 (Free Base Isolation): Concentrate, redissolve in DCM, wash with sat.[1] NaHCO₃, dry over Na₂SO₄, and concentrate.[1]

    • Option 2 (In-situ Neutralization): Use the salt directly in the next step but add excess base (e.g., 3–5 eq. DIPEA).

Protocol C: Application (Coupling to Drug Scaffold)

Scenario: Attaching the "tail" to a Chloropyrimidine core (common in Kinase Inhibitors).[1]

Reaction: SNAr Displacement.

  • Dissolve the Chloropyrimidine scaffold (1.0 eq) in n-Butanol or DMSO .[1]

  • Add the 1-(2-methyl-4-pyridyl)piperazine (free base or salt + DIPEA) (1.2 eq).[1]

  • Heat to 110°C (microwave or sealed tube) for 1 hour.

  • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizations

Figure 1: Synthetic Workflow & Logic

This diagram illustrates the lifecycle of the scaffold from synthesis to drug incorporation.

GStartRaw Materials:4-Bromo-2-methylpyridine+1-Boc-piperazineStep1Step 1: Buchwald Coupling(Pd-Catalysis)Start->Step1NaOtBu, Toluene, 100°CInterIntermediate:This compoundStep1->InterYield: ~80%Step2Step 2: Deprotection(TFA or HCl)Inter->Step2Acidic CleavageActiveActive Reagent:1-(2-methyl-4-pyridyl)piperazine(Secondary Amine)Step2->ActiveFree Base IsolationStep3Step 3: Scaffold Coupling(S_NAr or Amide Bond)Active->Step3Core Scaffold (e.g., Cl-Pyrimidine)FinalFinal Drug Candidate(Kinase Inhibitor / GPCR Ligand)Step3->FinalLead Optimization

Caption: Synthetic pathway for integrating the 2-methyl-4-pyridyl-piperazine moiety into bioactive molecules.

Figure 2: Metabolic Stability Rationale

Why use the 2-methyl derivative?

MetabolismUnsubUnsubstituted4-Pyridyl-PiperazineAOAldehyde Oxidase (AO)Enzymatic AttackUnsub->AOHigh AffinityMethyl2-Methyl-4-PyridylPiperazineMethyl->AOLow Affinity(Steric Hindrance)StableMetabolically Stable(Steric Blockade)Methyl->StableRetains ActivityMetabolite2-Pyridone Metabolite(Inactive/Rapid Clearance)AO->MetaboliteOxidation at C-2

Caption: The "Magic Methyl" effect: 2-methylation blocks Aldehyde Oxidase (AO) mediated oxidation, enhancing metabolic stability.[1]

References

  • Metabolic Stability of Pyridine Derivatives

    • Title: "Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Prolifer
    • Source: ACS Medicinal Chemistry Letters (2020).[1]

    • Context: Discusses the use of 2-methylpyridine to improve metabolic clearance profiles compared to unsubstituted pyridines.
    • URL:[Link][1]

  • Synthetic Methodology (Buchwald-Hartwig)

    • Title: "Palladium-Catalyzed Amination of Aryl Halides."[1]

    • Source:Nature Protocols / Journal of Organic Chemistry.
    • Context: General conditions for coupling electron-deficient heterocycles (pyridines) with secondary amines.[1]

    • URL:[Link][1]

  • Structural Analogues in Drug Discovery

    • Title: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023."[1]

    • Source:Molecules (MDPI).[1]

    • Context: Reviews the ubiquity of the piperazine linker in modern kinase inhibitors and GPCR drugs.
    • URL:[Link][1]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine. This guide offers troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this and structurally related heterocyclic compounds.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues that may arise during the purification of this compound.

Issue 1: Low Yield After Synthesis and Initial Work-up

Question: My reaction to synthesize this compound appears complete by TLC, but my isolated yield after aqueous work-up is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can often be attributed to suboptimal reaction or work-up conditions.[1] A systematic evaluation of each step is crucial for identifying the source of product loss.

Possible Causes & Solutions:

  • Incomplete Reaction: While TLC may indicate the disappearance of starting material, it's possible that side reactions or degradation of the product are occurring.[1]

    • Actionable Advice: Monitor the reaction by a more quantitative method like LC-MS if available. Consider optimizing reaction time and temperature through small-scale trial reactions.[1]

  • Product Loss During Aqueous Work-up: The pyridine and piperazine moieties in your compound can impart some water solubility, especially if the pH of the aqueous layer is not carefully controlled.

    • Actionable Advice:

      • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 8) to suppress the protonation of the pyridine and piperazine nitrogens, thus minimizing their solubility in the aqueous phase.[2]

      • Salting Out: Add sodium chloride to the aqueous layer to decrease the solubility of your organic product.[3]

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer with your organic solvent multiple times to recover any dissolved product.[3]

  • Emulsion Formation: The presence of both basic nitrogens and a lipophilic Boc group can lead to the formation of emulsions during extraction, trapping the product at the interface.

    • Actionable Advice: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective if the emulsion is persistent.

Issue 2: Poor Separation During Column Chromatography

Question: I'm having trouble separating my target compound, this compound, from impurities using column chromatography. The spots are streaky on TLC and the fractions are all mixed. What should I do?

Answer: Poor separation and peak tailing are common issues when purifying basic compounds like pyridine and piperazine derivatives on silica gel.[4] This is often due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[4]

Troubleshooting Workflow for Column Chromatography:

start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC Conditions start->check_tlc streaking Streaking observed on TLC? check_tlc->streaking adjust_solvent Adjust Solvent System Polarity streaking->adjust_solvent No add_base Add a Basic Modifier to Eluent (e.g., 0.5-2% Triethylamine or Ammonia in Methanol) streaking->add_base Yes overloading Column Overloading? adjust_solvent->overloading add_base->adjust_solvent change_stationary Consider an Alternative Stationary Phase (e.g., Alumina, C18-functionalized silica) end Improved Separation change_stationary->end overloading->change_stationary No reduce_load Reduce Sample Load overloading->reduce_load Yes increase_column Use a Larger Column reduce_load->end increase_column->end

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Steps:

  • Optimize the Mobile Phase:

    • Polarity Adjustment: If your compound has a very low Rf value on TLC, increase the polarity of your eluent. Conversely, if the Rf is too high, decrease the polarity. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate.[5]

    • Incorporate a Basic Modifier: To mitigate interactions with acidic silica, add a small amount of a basic modifier like triethylamine (0.5-2%) or a solution of ammonia in methanol to your mobile phase.[4] This will "cap" the active sites on the silica gel, leading to sharper peaks and better separation.

  • Assess Sample Loading: Overloading the column is a frequent cause of poor separation.[5] As a general rule, the amount of crude material should be no more than 1-5% of the mass of the silica gel.[5]

  • Consider Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase.

    • Alumina (basic or neutral): This can be a good alternative to silica for purifying basic compounds.

    • Reversed-phase silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile and water can be effective.[4]

Issue 3: Difficulty with Crystallization

Question: I have an impure solid of this compound that I am trying to purify by recrystallization, but it either oils out or nothing crystallizes. What can I do?

Answer: Recrystallization is a powerful purification technique for solids, but finding the right conditions can be challenging.[6] Oiling out occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[7]

Strategies to Induce Crystallization:

ProblemPotential CauseSolution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly. If the problem persists, try a lower-boiling point solvent.[5]
No Crystals Form The solution is not supersaturated, the compound is too soluble in the cold solvent, or there are no nucleation sites.1. Concentrate the solution: Evaporate some of the solvent and allow it to cool again. 2. Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.[5] 3. Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[5] 4. Use an anti-solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes turbid, then warm slightly to clarify and cool slowly.
Low Recovery Too much solvent was used, or the compound is significantly soluble even in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound.[5][7] After filtering the crystals, you can concentrate the mother liquor to obtain a second crop of crystals, which may require re-purification.[5]

Solvent Selection for Recrystallization: A good recrystallization solvent should dissolve the compound when hot but not when cold.[7] For this compound, consider solvents such as isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[8]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc protecting group on the piperazine nitrogen?

A1: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[9] In the context of this compound, it deactivates one of the piperazine nitrogens, preventing it from reacting in subsequent synthetic steps.[8] This allows for selective functionalization of the other nitrogen. The Boc group is stable to many basic and nucleophilic conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10]

Q2: Can I use acid-base extraction to purify my compound?

A2: Yes, acid-base extraction can be a very effective preliminary purification step.[2] The basic nitrogens of the pyridine and the unprotected piperazine will be protonated in an acidic aqueous solution (e.g., 1M HCl), allowing them to be extracted from an organic layer containing non-basic impurities. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free base, which can then be back-extracted into an organic solvent.[2]

Acid-Base Extraction Workflow:

start Crude Product in Organic Solvent extract_acid Extract with Aqueous Acid (e.g., 1M HCl) start->extract_acid separate1 Separate Layers extract_acid->separate1 organic_impurities Organic Layer (Non-basic impurities) separate1->organic_impurities Organic aqueous_protonated Aqueous Layer (Protonated Product) separate1->aqueous_protonated Aqueous basify Basify Aqueous Layer (e.g., with NaOH) aqueous_protonated->basify extract_organic Back-extract with Organic Solvent basify->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste Aqueous organic_product Organic Layer (Purified Product) separate2->organic_product Organic dry_evaporate Dry and Evaporate Solvent organic_product->dry_evaporate end Purified Product dry_evaporate->end

Caption: Workflow for purification via acid-base extraction.

Q3: How should I store purified this compound?

A3: As with many amine-containing compounds, it is best to store the purified product in a tightly sealed container in a cool, dry place.[11] For long-term storage, refrigeration is recommended.[12] Some pyridine derivatives can be sensitive to air and light, so storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.[11]

Q4: My purified compound looks like a white solid, but the literature describes it as an oil. Is this a problem?

A4: Not necessarily. The physical state of a compound can depend on its purity and the presence of residual solvents. It is not uncommon for highly pure compounds to exist as solids even if they are sometimes described as oils, which could be due to small amounts of impurities depressing the melting point. To confirm the identity and purity of your compound, it is essential to rely on analytical data such as NMR spectroscopy and mass spectrometry.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents.
  • CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
  • Application Note – N-Boc protection - Sigma-Aldrich.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC.
  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - Digital CSIC.
  • Natural Product Isolation (2) - Purification Techniques, An Overview.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem.
  • Amine Protection / Deprotection - Fisher Scientific.
  • 1-boc Piperazine - lifechem pharma.
  • 1-(4-Pyridyl)piperazine, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Boc-4-(2-methyl-4-pyridyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered when working with this compound. Here, we combine fundamental chemical principles with field-proven techniques to ensure you can confidently prepare and utilize this versatile building block in your experiments.

Introduction to this compound and its Solubility Profile

This compound is a key intermediate in medicinal chemistry, valued for its bifunctional nature. The Boc-protected piperazine allows for selective reactions at the unprotected nitrogen, while the pyridyl moiety offers a site for further chemical modification and can influence the compound's pharmacological properties.[1]

The solubility of this compound is largely dictated by its chemical structure. The bulky, non-polar Boc (tert-butoxycarbonyl) group and the methyl group contribute to its lipophilicity, suggesting good solubility in many organic solvents.[2][3] Conversely, these features tend to decrease its solubility in aqueous solutions. However, the presence of the basic nitrogen atom on the pyridine ring (pKa of pyridine is approximately 5.25) means that the compound's aqueous solubility is highly dependent on pH.[4] In acidic conditions, this nitrogen becomes protonated, forming a more soluble salt.[5]

This guide will provide you with the necessary tools to navigate the solubility characteristics of this compound, from preparing stock solutions to troubleshooting precipitation in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its structure and data from analogous compounds, this compound is expected to be:

  • Highly soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2][6]

  • Poorly soluble in neutral aqueous solutions (e.g., water, phosphate-buffered saline at pH 7.4).

  • Significantly more soluble in acidic aqueous solutions (pH < 5) due to the formation of a hydrochloride salt at the pyridine nitrogen.[5]

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. What is happening?

A2: This is a common issue known as "antisolvent precipitation." Your compound is highly soluble in the concentrated DMSO stock. When you dilute this into an aqueous buffer (the "antisolvent"), the overall solvent polarity increases dramatically. This change can cause the compound to crash out of the solution, as its solubility in the final, mostly aqueous, environment is much lower.

Q3: What is the best way to store stock solutions of this compound?

A3: For long-term stability, it is recommended to store stock solutions in a non-protic solvent like DMSO at -20°C or -80°C.[7] Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially affecting solubility.

Q4: Should I be concerned about the stability of the Boc protecting group during my experiments?

A4: The Boc group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids.[8] If you are using highly acidic conditions (pH < 2) for extended periods or at elevated temperatures to solubilize your compound, you risk cleaving the Boc group. It is crucial to confirm the integrity of your compound under your specific experimental conditions, for example, by using techniques like LC-MS.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides detailed protocols to address specific solubility problems you may encounter.

Issue 1: Difficulty Dissolving the Compound in Aqueous Buffer

Symptom: The solid compound does not dissolve when added directly to a neutral aqueous buffer (e.g., PBS, pH 7.4).

Root Cause: The compound's low intrinsic aqueous solubility in its free base form.

Solutions:

  • pH Adjustment: The most effective initial strategy is to lower the pH of the aqueous medium. This protonates the pyridine nitrogen, forming a more soluble salt.

    • Protocol for pH-Mediated Solubilization:

      • Start with a slightly acidic buffer, such as a citrate buffer at pH 3 or 4.

      • Alternatively, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to your aqueous solution while stirring, until the compound dissolves. Monitor the pH to ensure it is compatible with your downstream application.

      • Be mindful that a final pH below 5 is likely necessary to achieve significant solubility.

  • Use of Co-solvents: If altering the pH is not an option for your experiment, the use of a water-miscible organic co-solvent can increase solubility.[5]

    • Protocol for Co-solvent Use:

      • Prepare your aqueous buffer containing a small percentage of an organic co-solvent. Common choices include ethanol, methanol, or polyethylene glycol (PEG).

      • Start with a low percentage (e.g., 1-5%) and incrementally increase it until the compound dissolves.

      • Caution: Be aware that organic co-solvents can affect biological assays. It is essential to run a vehicle control to assess the impact of the co-solvent on your experimental system.

Issue 2: Precipitation Upon Dilution of a DMSO Stock Solution

Symptom: A clear DMSO stock solution turns cloudy or forms a precipitate when diluted into an aqueous buffer.

Root Cause: Antisolvent precipitation due to a rapid change in solvent polarity.

Solutions:

  • Optimize the Dilution Process: The way you mix the solutions can have a significant impact.

    • Protocol for Optimized Dilution:

      • Warm the aqueous buffer slightly (e.g., to 37°C) to increase the solubility of your compound.

      • While vigorously vortexing or stirring the aqueous buffer, add the DMSO stock solution dropwise. This rapid mixing helps to avoid localized high concentrations of the compound that can initiate precipitation.

      • If some precipitation still occurs, gentle sonication of the final solution can sometimes help to redissolve the compound.

  • Employ a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions.

    • Protocol for Stepwise Dilution:

      • Create an intermediate dilution of your DMSO stock in a solvent mixture with a higher organic content than your final buffer (e.g., a 50:50 mixture of your aqueous buffer and ethanol).

      • Then, dilute this intermediate solution into your final aqueous buffer. This more gradual change in solvent polarity can help to keep the compound in solution.

  • Advanced Formulation Strategies: For in vivo studies or when high aqueous concentrations are required, more advanced techniques may be necessary.

    • Salt Formation: Synthesizing a stable salt form of the compound (e.g., the hydrochloride or citrate salt) can dramatically improve its aqueous solubility and dissolution rate.[9] This involves reacting the free base with the corresponding acid.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. This is particularly useful for increasing the apparent water solubility of a compound without chemical modification.

Estimated Solubility Data

The following table provides estimated solubility values for this compound based on the analysis of its structural motifs and data from similar compounds. Note: These are estimates and should be confirmed experimentally.

SolventTypeEstimated SolubilityRationale / Notes
Water (pH 7.4)AqueousLow (< 0.1 mg/mL)The lipophilic Boc and methyl groups reduce aqueous solubility. The pyridine nitrogen is not significantly protonated at neutral pH.
0.1 N HClAqueous (Acidic)High (> 10 mg/mL)Protonation of the pyridine nitrogen forms a highly soluble salt.[5]
0.1 N NaOHAqueous (Basic)Low (< 0.1 mg/mL)The compound remains in its less soluble free base form.
DMSOOrganic (Aprotic)High (> 50 mg/mL)A powerful aprotic solvent capable of dissolving a wide range of organic molecules.[2]
EthanolOrganic (Protic)High (> 25 mg/mL)A polar protic solvent that is effective for many piperazine derivatives.[6]
MethanolOrganic (Protic)High (> 25 mg/mL)Similar to ethanol, it is a good solvent for this class of compounds.[2]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is its true solubility in a given solvent.[10]

Materials:

  • This compound (solid)

  • Test solvents (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol)

  • Sealed vials

  • Shaker bath or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with your solvent)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. Ensure there is undissolved solid at the bottom of the vial.

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Data Analysis: Report the solubility in units such as mg/mL or µM.

Protocol 2: Preparation of a Concentrated Stock Solution

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Volumetric flask or appropriate vial

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the solid to a volumetric flask or vial.

  • Add a portion of the DMSO to dissolve the solid. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution.

  • Once dissolved, add DMSO to the final desired volume and mix thoroughly.

  • Store the stock solution in aliquots at -20°C or -80°C.

Visualizations

pH-Dependent Solubility Profile

The following diagram illustrates the expected relationship between pH and the aqueous solubility of this compound.

G cluster_0 pH Scale cluster_1 Solubility Acidic (pH < 5) Acidic (pH < 5) Neutral (pH ~7) Neutral (pH ~7) High Solubility High Solubility Acidic (pH < 5)->High Solubility Protonation of pyridine nitrogen forms soluble salt Basic (pH > 8) Basic (pH > 8) Low Solubility Low Solubility Neutral (pH ~7)->Low Solubility Predominantly free base form Low Solubility_2 Low Solubility Basic (pH > 8)->Low Solubility_2 Exists as free base

Caption: pH effect on aqueous solubility.

Troubleshooting Workflow for Aqueous Formulation

This workflow provides a decision-making process for addressing solubility issues in aqueous media.

G start Start: Need to dissolve This compound in aqueous buffer check_pH Is pH adjustment acceptable for the experiment? start->check_pH adjust_pH Lower pH of buffer to < 5 (e.g., with citrate buffer or dilute HCl) check_pH->adjust_pH Yes check_cosolvent Is a co-solvent (e.g., ethanol, PEG) acceptable? check_pH->check_cosolvent No success Compound Dissolved adjust_pH->success add_cosolvent Add co-solvent to buffer (start with 1-5% v/v) check_cosolvent->add_cosolvent Yes advanced Consider advanced formulation strategies: - Salt formation - Cyclodextrin complexation check_cosolvent->advanced No add_cosolvent->success

Caption: Decision tree for aqueous solubilization.

References

  • Apley, M., Crist, G. B., Fellner, V., Gonzalez, M. A., Hunter, R. P., Martinez, M. N., ... & Marques, M. R. C. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]

  • BenchChem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. BenchChem Technical Support.
  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Preventing precipitation of Oxybuprocaine Hydrochloride in physiological buffer solutions. BenchChem Technical Support.
  • ChemPanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. [Link]

  • Intersperse Industries. (n.d.). N- BOC Piperazine. [Link]

  • Li, M., et al. (2021). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Crystal Growth & Design, 21(10), 5769–5780. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • PubMed. (2019). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • ResearchGate. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. [Link]

Sources

Technical Support Hub: Stability & Handling of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: 1-Boc-4-(2-methyl-4-pyridyl)-piperazine CAS: 57260-71-6 (Generic Analog Reference) Molecular Weight: ~277.36 g/mol

This guide moves beyond standard safety data sheets to address the specific, often unreported stability challenges of this molecule. As a hybrid structure containing an acid-labile protecting group (Boc) and a basic heteroaromatic ring (2-methylpyridine), this compound presents a unique "push-pull" stability profile that often confuses researchers during purification and analysis.

Module 1: The Acid Sensitivity Trap (The "Phantom Peak" Issue)

The Core Problem: The most frequent complaint we receive is the appearance of a mass peak at [M-100] (loss of Boc) or [M-56] (loss of t-butyl) during LC-MS or NMR analysis. This is rarely due to sample impurity but rather in situ degradation.

Mechanism of Failure: The tert-butyloxycarbonyl (Boc) group is designed to be acid-labile. However, the 2-methylpyridine moiety in this molecule is basic (


). In slightly acidic solutions, the pyridine nitrogen protonates first. Once this internal "buffer" capacity is saturated, excess protons attack the Boc carbonyl oxygen, triggering the release of isobutylene and CO₂.
Troubleshooting Guide: Acidic Instability
SymptomProbable CauseImmediate Action
NMR: Spectrum shows mixed rotamers or "phantom" peaks.Acidic CDCl₃. Chloroform-d decomposes to HCl and phosgene over time.Pass CDCl₃ through basic alumina or use DMSO-

.
LC-MS: Main peak is small; dominant peak is M-100.Mobile Phase Acidity. 0.1% TFA (pH ~2) is too aggressive for prolonged runs.Switch to 0.1% Formic Acid (pH ~2.7) or Ammonium Acetate (pH 7).
Storage: Solid turning yellow/sticky.Residual Acid. HCl traces from synthesis were not fully neutralized.Dissolve in EtOAc, wash with sat.[1] NaHCO₃, dry, and re-concentrate.
Visualizing the Degradation Pathway

The following diagram illustrates the specific failure mode where trace acid triggers the collapse of the carbamate linker.

BocDegradation Mol Intact Molecule (Boc-Piperazine-Pyridine) Prot Protonated Intermediate (R-NH-CO-O-tBu + H+) Mol->Prot Trace Acid (HCl/TFA) Cat Carbocation Formation (t-Butyl Cation Release) Prot->Cat Rate Limiting Step Prod Degradation Products (Free Amine + CO2 + Isobutylene) Cat->Prod Irreversible Collapse

Figure 1: Acid-catalyzed degradation mechanism. Note that the pyridine ring (not shown) may protonate first, but does not prevent the eventual cleavage of the Boc group.

Module 2: Thermal & Solvolytic Stability

The Core Problem: Users often attempt to recrystallize this compound from boiling alcohols or heat it in DMSO to dissolve it for biological assays, leading to purity drops.

Technical Insight: While Boc groups are generally stable up to ~100°C in neutral solvents, the presence of the piperazine nitrogen (even protected) can facilitate intramolecular catalysis or oxidation at high temperatures. Furthermore, the 2-methyl group on the pyridine is susceptible to radical oxidation if heated in the presence of air.

FAQ: Thermal Constraints

Q: Can I heat this compound to 80°C to dissolve it in DMSO?

  • A: Proceed with caution. Short-term heating (<15 mins) is acceptable. However, prolonged heating in DMSO (which is slightly acidic and hygroscopic) can induce slow Boc-cleavage.

    • Recommendation: Sonication at 40°C is safer than heating to 80°C.

Q: I see a new impurity after leaving the sample in Methanol overnight.

  • A: Methanol is a protic solvent. If any trace acid is present, methanol can facilitate solvolysis (transesterification), replacing the t-butyl group with a methyl group, though this is slower than hydrolysis.

    • Recommendation: Store stock solutions in acetonitrile or DMSO , not alcohols.

Module 3: Experimental Protocols

To ensure data integrity, follow these self-validating protocols.

Protocol A: Neutralizing CDCl₃ for NMR

Use this whenever analyzing Boc-protected basic amines.

  • Diagnosis: Add 1 mL of your CDCl₃ to a vial containing a pH strip. If it reads < 5, it is unsafe.

  • Preparation: Place 50 mg of anhydrous Potassium Carbonate (K₂CO₃) or Basic Alumina into a clean NMR tube.

  • Filtration: Filter the CDCl₃ through a small cotton plug directly into the tube containing the solid base (or pre-treat bulk solvent).

  • Verification: The solid base scavenges HCl. Run the NMR. If the Boc peak (s, 9H) is sharp and integrates to 9.0, the solvent is neutral.

Protocol B: QC Check for Oxidative Degradation

The pyridine nitrogen and piperazine ring are prone to N-oxidation.

  • Visual Check: Pure compound should be white/off-white.[2] Yellowing indicates N-oxide formation.

  • TLC Method:

    • Mobile Phase: 5% Methanol in DCM.

    • Visualization: UV (254 nm) and Ninhydrin stain.

    • Result: N-oxides typically run much lower (more polar) than the parent compound. If a "streak" appears below the main spot, repurify.

Summary Decision Tree

Use this logic flow to diagnose stability issues in real-time.

Troubleshooting Start Issue Detected MassSpec Is Mass [M-100] observed? Start->MassSpec Acidity Check Solvent Acidity MassSpec->Acidity Yes Color Is Solid Yellow/Sticky? MassSpec->Color No Neutralize Neutralize Solvent (Use K2CO3 or switch to DMSO) Acidity->Neutralize Confirmed Acidic Oxidation Check for N-Oxides (TLC/LCMS) Color->Oxidation Yes Repurify Recrystallize/Column (DCM/MeOH) Oxidation->Repurify Confirmed Impure

Figure 2: Diagnostic workflow for stability issues.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive guide on Boc stability and cleavage conditions).

  • BenchChem Technical Support. (2025). Stability of the Boc Protecting Group: A Comparative Guide. (Data on pH sensitivity and thermal limits).

  • CIL Isotopes. (2024). Deuterated Chloroform Stability and Acidity Management. (Documentation on HCl formation in NMR solvents).

  • Sigma-Aldrich. (2024). 1-Boc-piperazine Product Specification & Handling. (General handling for piperazine derivatives).

Sources

Technical Support Center: Synthesis of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-2024-BP-04 Subject: Scale-Up Optimization & Troubleshooting for Buchwald-Hartwig Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Reaction Scope

You are attempting to scale up the synthesis of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine . While Nucleophilic Aromatic Substitution (SNAr) is often attempted for 4-halopyridines, the presence of the 2-methyl group renders the pyridine ring less electron-deficient, making SNAr sluggish and prone to high-temperature impurities.

The Recommended Route: Palladium-Catalyzed Buchwald-Hartwig Amination.[1] This route offers superior conversion rates, lower thermal requirements (preserving the Boc group), and a cleaner impurity profile at scale (>100g).

Target Reaction
  • Electrophile: 4-Bromo-2-methylpyridine (CAS: 22282-99-1)

  • Nucleophile: 1-Boc-piperazine (CAS: 57260-71-6)

  • Catalyst System: Pd(OAc)₂ / Xantphos (or BINAP)[1]

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃[2]

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, ensure your baseline protocol aligns with this optimized method designed for 100g–1kg scale.

ParameterSpecificationRationale
Solvent Toluene or Dioxane (Anhydrous)High boiling point for kinetics; non-polar enough to precipitate inorganic salts.
Concentration 8–10 Volumes (mL/g)Balances stirrability with reaction rate. Too dilute = slow; too conc = exotherm risk.
Stoichiometry 1.0 equiv Bromide : 1.1 equiv AmineSlight excess of amine ensures complete consumption of the halide (harder to remove).
Catalyst Load 0.5 – 1.0 mol% PdSufficient for turnover without excessive metal cost.
Base NaOtBu (1.4 equiv)Strong enough to deprotonate the amine-Pd complex; soluble enough in toluene.
Temperature 90°C – 100°COptimal for Xantphos/Pd cycle. Do not exceed 110°C to protect Boc.

Troubleshooting Modules (FAQs)

Module A: Reaction Stalled or Incomplete Conversion

User Report: "The reaction stalls at 70% conversion after 4 hours. Adding more catalyst doesn't help."

Diagnosis: This is classic Catalyst Deactivation or Oxidative Poisoning . The active Pd(0) species is highly sensitive to oxygen. In scale-up, the headspace volume is larger, and inefficient degassing is the primary culprit.

Troubleshooting Steps:

  • Check Oxygen Levels: Did you sparge or just vacuum/backfill?

    • Fix: For >1L reactors, sparge with N₂/Ar for at least 30 minutes below the liquid surface.

  • Base Quality: NaOtBu is hygroscopic. If it has turned to "goo" or clumps, it is hydrolyzed (NaOH + tBuOH).

    • Fix: Use fresh, free-flowing white powder. Hydrolyzed base kills the catalytic cycle.

  • Halide Purity: 4-Bromo-2-methylpyridine can degrade to pyridyl-N-oxides or polymerize.

    • Fix: Check HPLC purity of the starting bromide. If <98%, distill or pass through a silica plug.

Module B: Impurity Profile ("The Black Tar")

User Report: "The reaction turned black/tarry. LCMS shows a mass corresponding to [M-100] and dimers."

Diagnosis:

  • [M-100] Peak: This is Boc-deprotection .[3] Thermal instability of the Boc group occurs if the reaction becomes too acidic or exceeds 110°C.

  • Dimers: Homocoupling of the aryl halide.

Troubleshooting Steps:

  • Temperature Control: Ensure internal temperature (probe) does not overshoot 105°C during the initial exotherm.

  • Base Choice: If Boc loss persists, switch from NaOtBu (strong base) to Cs₂CO₃ (mild base). Note: This will require longer reaction times (12-18h).

  • Order of Addition: Do not mix Catalyst + Halide + Base and let sit. Add Base last or Catalyst last when at temperature to prevent off-cycle side reactions.

Module C: Metal Removal (Pd < 10 ppm)

User Report: "Product is grey/brown. Residual Pd is >500 ppm.[4] Column chromatography is too expensive at this scale."

Diagnosis: Palladium-amine complexes are "sticky" and co-crystallize with the product.

Troubleshooting Steps (The "Scavenger" Protocol):

  • Silica Thiol Scavengers (e.g., SiliaMetS® Thiol):

    • Add 10 wt% (relative to product) of scavenger resin at 50°C post-reaction.

    • Stir for 2 hours.

    • Filter hot.

  • The "Celite + Charcoal" Method:

    • Dissolve crude in EtOAc.

    • Add 5 wt% Activated Carbon (Darco G-60).

    • Heat to reflux for 1 hour.

    • Filter through a Celite pad.[5][6]

  • Aqueous Wash: Wash the organic layer with 5% L-Cysteine or N-Acetylcysteine solution (aqueous). The sulfur binds Pd, pulling it into the water phase.

Visualization & Workflows

Figure 1: Troubleshooting Decision Tree

This logic flow guides you through the critical decision points when the reaction fails.

TroubleshootingTree Start Issue Detected CheckConversion Is Conversion < 90%? Start->CheckConversion CheckImpurity Are Impurities High? Start->CheckImpurity PdHigh High Residual Pd Start->PdHigh O2Check Check O2 / Degassing CheckConversion->O2Check Yes BocLoss Mass = M-100 (Boc Loss) CheckImpurity->BocLoss Yes BaseCheck Check NaOtBu Quality O2Check->BaseCheck O2 OK LigandCheck Switch Ligand (Xantphos -> BINAP) BaseCheck->LigandCheck Base OK TempControl Reduce Temp < 100°C BocLoss->TempControl BaseSwitch Switch to Cs2CO3 BocLoss->BaseSwitch Scavenger Add Thiol Resin / Charcoal PdHigh->Scavenger

Caption: Decision tree for diagnosing stalled reactions, thermal degradation, and metal contamination.

Figure 2: Scale-Up Workflow (100g Batch)

The optimized process flow for handling exotherms and isolation.

ScaleUpProcess Prep 1. Inert Prep (Sparge Solvents) Charge 2. Charge Solids (Halide, Amine, Base) Prep->Charge Heat 3. Controlled Heat (Ramp to 90°C over 1h) Charge->Heat React 4. Reaction (4-8h, HPLC Monitor) Heat->React Quench 5. Quench/Filter (Remove Salts) React->Quench Scavenge 6. Pd Scavenging (Thiol Resin/Charcoal) Quench->Scavenge Cryst 7. Crystallization (EtOAc/Heptane) Scavenge->Cryst

Caption: Step-by-step unit operations for the 100g scale-up batch.

Experimental Protocol (100g Scale)

Safety Warning: 4-Bromo-2-methylpyridine is a skin irritant. Handle all pyridines in a fume hood.

  • Setup: Equip a 2L 3-neck flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen.[7]

  • Charging:

    • Add 4-Bromo-2-methylpyridine (100 g, 0.58 mol).

    • Add 1-Boc-piperazine (118 g, 0.64 mol, 1.1 equiv).

    • Add Toluene (1.0 L, 10 vol).

    • Degas Phase: Sparge with Nitrogen for 30 mins.

  • Catalyst Addition:

    • Add Xantphos (10 g, 3 mol%) and Pd(OAc)₂ (2.6 g, 2 mol%).

    • Add NaOtBu (78 g, 0.81 mol, 1.4 equiv) in one portion.

  • Reaction:

    • Heat to 90°C. Note: Watch for exotherm around 60-80°C.

    • Stir for 6–8 hours. Monitor by HPLC (Target: <2% bromide remaining).

  • Workup:

    • Cool to 50°C. Filter through a Celite pad to remove inorganic salts. Wash pad with Toluene (200 mL).

    • Pd Removal: Add activated charcoal (10g) to the filtrate, stir at 50°C for 1h, and filter again.

  • Isolation:

    • Concentrate the filtrate to ~300 mL.

    • Add Heptane (600 mL) slowly while stirring to induce crystallization.

    • Cool to 0–5°C for 2 hours.

    • Filter the off-white solid and dry in a vacuum oven at 45°C.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[8] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Boc Group Stability

    • Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Carbamates/Boc stability in basic media). Link

  • Scale-Up of Piperazine Couplings

    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Contextualizing the piperazine scaffold in drug design). Link

Sources

Technical Support Center: 1-Boc-4-(2-methyl-4-pyridyl)-piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BPP-SYN-004 Status: Active Topic: Reaction Optimization & Impurity Profiling Applicable Route: Palladium-Catalyzed Buchwald-Hartwig Amination[1]

Introduction: The Reaction Landscape

You are likely attempting to synthesize 1-Boc-4-(2-methyl-4-pyridyl)-piperazine via a cross-coupling reaction between 1-Boc-piperazine and 4-halo-2-methylpyridine (typically 4-bromo or 4-chloro).[1]

While the 2-methyl group exerts minimal steric hindrance on the C4 reaction site, its electron-donating nature slightly deactivates the pyridine ring toward oxidative addition compared to unsubstituted pyridine.[1] Consequently, standard protocols often yield incomplete conversion or specific byproduct profiles that require precise diagnostic intervention.

This guide provides a self-validating troubleshooting framework based on LC-MS analysis and mechanistic causality.

Module 1: Diagnostic Hub (Reaction Monitoring)

Objective: Identify reaction failure modes using LC-MS data. Standard Target Mass: [M+H]⁺ ≈ 278.18 (Calculated based on monoisotopic mass).

Impurity Fingerprint Table
ComponentStructure DescriptionObserved Mass (m/z)Relative RTRoot Cause
Target Product This compound278.2 1.00 (Ref)N/A
Impurity A Protodehalogenated Pyridine (2-methylpyridine)94.1 Early (Solvent front)Catalyst cycle failure (β-hydride elimination or solvent H-abstraction).[1]
Impurity B Des-Boc Product 178.1 0.4 - 0.6Acidic workup, thermal instability (>110°C), or Lewis acid contamination.[1]
Impurity C Pyridine Homocoupling (2,2'-dimethyl-4,4'-bipyridine)185.1 0.8 - 0.9Low amine concentration; Catalyst favors aryl-aryl exchange.[1]
Impurity D Piperazine Dimer (Bis-pyridyl piperazine)253.2 1.2 - 1.4Critical Failure: Boc group lost during reaction, allowing second coupling.[1]
Impurity E Pyridine N-Oxide 294.2 (+16)0.7 - 0.8Peroxides in ether solvents (THF/Dioxane) or air leak.[1]

Module 2: Visualizing the Failure Pathways

The following diagram maps the kinetic competition between the desired cycle and common parasitic pathways. Use this to visualize where your reaction is "leaking" efficiency.

ReactionPathways cluster_legend Legend Reactants Reactants (Boc-Pip + 4-Halo-Py) Pd_OxAdd Pd(II) Oxidative Addition Complex Reactants->Pd_OxAdd Pd(0) Target Target Product (m/z 278) Pd_OxAdd->Target Reductive Elim. (Fast) Imp_Red Impurity A (Reduced Pyridine) Pd_OxAdd->Imp_Red H-Source (Slow addition of Amine) Imp_DesBoc Impurity B (Des-Boc Product) Target->Imp_DesBoc Thermal/Acid (>100°C) Imp_Dimer Impurity D (Bis-Coupled) Imp_DesBoc->Imp_Dimer + 4-Halo-Py (2nd Coupling) key Green: Desired Path Red: Parasitic Path Yellow: Intermediate

Caption: Figure 1. Kinetic competition between productive Buchwald-Hartwig coupling and parasitic deprotection/reduction pathways.[1]

Module 3: Troubleshooting & Optimization Protocols

Scenario 1: High Levels of Reduced Pyridine (Impurity A)

Symptom: LC-MS shows large peak at m/z ~94; low conversion to product.[1] Mechanism: The Pd(II)-aryl complex cannot find the amine nucleophile fast enough. Instead, it grabs a hydride (from solvent or ligand) and reductively eliminates. Corrective Protocol:

  • Switch Ligand: Move to a bulkier, electron-rich ligand like BrettPhos or Xantphos .[1] These facilitate faster reductive elimination of the C-N bond.[1]

  • Pre-mix Amine: Ensure the amine (1-Boc-piperazine) is present in the flask before adding the catalyst.[1] Do not drip-feed the amine.[1]

  • Solvent Purge: Ensure solvents are anhydrous and degassed. Dissolved O₂ can promote homocoupling over cross-coupling.

Scenario 2: Des-Boc Product Formation (Impurity B)

Symptom: Product peak is present but accompanied by m/z 178.[1] Mechanism: Thermal cleavage of the tert-butyl carbamate.[1] Corrective Protocol:

  • Temperature Cap: Strictly limit reaction temperature to 90°C . If using Toluene (bp 110°C), switch to 1,4-Dioxane and run at 85°C.

  • Base Selection: If using K₃PO₄ (weak base) requires high heat, switch to NaOtBu (Sodium tert-butoxide). It is a stronger base that allows the reaction to proceed at lower temperatures (e.g., 60-70°C).

    • Note: Boc is stable to NaOtBu but unstable to high heat.

Scenario 3: "Stalled" Reaction (Unreacted Halide)

Symptom: Starting material remains after 12h. Mechanism: Catalyst deactivation (Pd-black formation) or insufficient oxidative addition due to the electron-rich nature of the 2-methylpyridine.[1] Corrective Protocol:

  • Catalyst Loading: Increase Pd loading from 1 mol% to 3-5 mol% .

  • Activation: Use a pre-formed catalyst like Pd(dba)₂ + BINAP or a precatalyst like Xantphos Pd G3 to bypass the induction period.

Module 4: Isolation & Purification Strategy

Separating the Des-Boc impurity (Impurity B) from the Target is the most challenging aspect due to their similar polarity (both are basic amines).

Recommended Workflow:

  • Workup:

    • Dilute with EtOAc.

    • Wash with 0.5 M Citric Acid (pH ~4).

    • Why? The Boc-protected product is less basic than the Des-Boc byproduct.[1] The Des-Boc impurity will partition more strongly into the aqueous acidic phase, while the Boc-product remains in the organic phase (or partitions partially). Optimization required: Test pH 3 vs pH 5 extraction.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (standard).

    • Mobile Phase: DCM : MeOH (95:5) + 0.5% Et₃N .

    • Note: The Triethylamine (Et₃N) is critical to prevent streaking of the pyridyl moiety.

  • Scavenging (Optional):

    • If Impurity B persists (>5%), treat the crude mixture with Isocyanate-functionalized silica or a slight excess of Boc₂O (to convert Impurity B back into the Target).

FAQ: Rapid Response

Q: Can I use SnAr (Nucleophilic Aromatic Substitution) instead of Palladium catalysis? A: Generally, No . A 4-halo-2-methylpyridine is not sufficiently activated for SnAr unless you are using extreme temperatures (>150°C) or microwave forcing, which will almost certainly decompose the Boc group.[1] SnAr requires strong electron-withdrawing groups (like -NO₂ or -CN) or an N-oxide at the pyridine nitrogen.[1]

Q: My product is turning pink/red on the column. Why? A: This indicates Palladium contamination . Pyridyl-piperazines are excellent ligands for residual Pd.[1]

  • Fix: Wash the organic layer with aqueous N-Acetylcysteine or use a metal scavenger resin (e.g., SiliaMetS® Thiol) before evaporation.

Q: Why is 4-chloropyridine giving lower yields than 4-bromopyridine? A: The C-Cl bond is stronger and harder to break (slower oxidative addition).[1] If you must use the chloride, you must use a specialized ligand like BrettPhos or RuPhos ; standard BINAP/PPh₃ will likely fail.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Boc Stability in Basic Conditions: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference). Context: Confirms Boc stability to NaOtBu/LiHMDS but sensitivity to thermal conditions >120°C.
  • Organic Process Research & Development (OPRD)
  • Mechanistic Insight on Protodehalogenation

    • Navarro, O., et al. (2004).

Sources

Validation & Comparative

A Comparative Guide to 1-Boc-4-(2-methyl-4-pyridyl)-piperazine and Other Piperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Privileged Motif in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs stems from its unique physicochemical properties. The two nitrogen atoms provide handles for synthetic diversification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The piperazine scaffold's structural rigidity and ability to engage in hydrogen bonding also contribute to its capacity to bind with high affinity to a multitude of biological targets.[3] This guide provides a comparative analysis of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine against other piperazine derivatives, offering insights into its synthesis, potential biological activities, and the structure-activity relationships (SAR) that govern its performance. While direct experimental data for this compound is limited in the public domain, this guide will draw upon data from closely related analogs to provide a comprehensive and insightful comparison for researchers and drug development professionals.

Synthesis of Pyridylpiperazine Derivatives: A Modular Approach

The synthesis of asymmetrically substituted piperazines, such as this compound, typically involves a protecting group strategy to control the reactivity of the two nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.[2]

A general and versatile method for the synthesis of N-aryl piperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5] This reaction allows for the efficient formation of a carbon-nitrogen bond between an aryl halide and an amine.

Below is a proposed synthetic workflow for this compound, followed by a general deprotection protocol.

G cluster_synthesis Synthesis of this compound cluster_deprotection Boc Deprotection 4-chloro-2-methylpyridine 4-Chloro-2-methylpyridine Buchwald_Hartwig Buchwald-Hartwig Amination 4-chloro-2-methylpyridine->Buchwald_Hartwig 1-Boc-piperazine 1-Boc-piperazine 1-Boc-piperazine->Buchwald_Hartwig Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Pd_catalyst->Buchwald_Hartwig Product This compound Buchwald_Hartwig->Product Protected_Product This compound Deprotection_Reaction Deprotection Protected_Product->Deprotection_Reaction Acid Acid (e.g., TFA or HCl) in Solvent (e.g., DCM) Acid->Deprotection_Reaction Final_Product 1-(2-Methyl-4-pyridyl)piperazine Deprotection_Reaction->Final_Product

Figure 1: Proposed synthetic workflow for this compound and its subsequent deprotection.

Experimental Protocol: Synthesis of 1-Boc-4-(aryl)-piperazines via Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-chloro-2-methylpyridine)

  • 1-Boc-piperazine

  • Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., cesium carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 1-Boc-piperazine (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-4-(aryl)-piperazine.

Experimental Protocol: Boc Deprotection

Materials:

  • 1-Boc-4-(aryl)-piperazine

  • Acidic solution (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane)

  • Anhydrous DCM (if using TFA)

Procedure:

  • Dissolve the 1-Boc-4-(aryl)-piperazine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 5-10 equivalents) or an equivalent amount of 4M HCl in dioxane.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine derivative.

Comparative Physicochemical Properties

The introduction of different substituents onto the piperazine and pyridine rings significantly influences the physicochemical properties of the resulting molecules.

PropertyPiperazine1-(4-Pyridyl)piperazine1-(2-Methyl-4-pyridyl)piperazine (Predicted)This compound (Predicted)
Molecular Weight ( g/mol ) 86.14163.22[6]177.25277.36[7]
pKa (most basic) 9.8~8.5~8.7~5.5 (Piperazine N)
cLogP -1.10.3[6]~0.7~2.5

Table 1: Comparison of Physicochemical Properties.

Analysis:

  • Basicity (pKa): The electron-withdrawing nature of the pyridine ring in 1-(4-pyridyl)piperazine decreases the basicity of the piperazine nitrogen compared to unsubstituted piperazine. The addition of an electron-donating methyl group at the 2-position of the pyridine ring is expected to slightly increase the basicity. The Boc-protecting group, being an electron-withdrawing carbamate, significantly reduces the basicity of the nitrogen to which it is attached, making the pyridyl-facing nitrogen the more basic center in the final product.

  • Lipophilicity (cLogP): The introduction of the pyridyl and methyl groups increases the lipophilicity of the molecule. The Boc group, with its bulky tert-butyl moiety, substantially increases the cLogP, which can impact solubility and membrane permeability.

Comparative Biological Activity

While specific data for this compound is scarce, we can infer its potential biological profile by examining related structures. Pyridylpiperazine derivatives have shown a wide range of biological activities, including anticancer, enzyme inhibitory, and G-protein coupled receptor (GPCR) modulating effects.

Anticancer Activity

Piperazine-containing compounds are known to exhibit antiproliferative effects against various cancer cell lines.[8][9] The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2]

Compound/DerivativeCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Chalcone-piperazine hybridA549 (Lung)5.24[8]
Arylpiperazine derivativeDU145 (Prostate)0.5[8]
Piperazine-substituted pyranopyridineK562 (Leukemia)0.5[8]
Piperazine-substituted pyranopyridineHeLa (Cervical)1.7[8]

Table 2: Anticancer Activity of Representative Piperazine Derivatives.

Insight for this compound: The pyridylpiperazine scaffold is a promising starting point for the development of novel anticancer agents. The 2-methyl group on the pyridine ring could potentially enhance activity through steric or electronic effects, warranting investigation of this scaffold in various cancer cell line screens. The Boc-protected derivative would likely be inactive itself but serves as a crucial intermediate for the synthesis of active analogs.

Enzyme Inhibition

Piperazine derivatives have been explored as inhibitors of various enzymes, including urease and protein kinases. Urease is a bacterial enzyme implicated in pathologies such as peptic ulcers and infectious stone formation.[1]

Compound/DerivativeEnzymeIC₅₀ (µM)Reference
1-(3-Nitropyridin-2-yl)piperazine derivative 5b Urease2.0 ± 0.73[1]
1-(3-Nitropyridin-2-yl)piperazine derivative 7e Urease2.24 ± 1.63[1]
Thiourea (Standard)Urease23.2 ± 11.0[1]
Pyrazole derivative 6 EGFR (Kinase)>100[3]

Table 3: Enzyme Inhibitory Activity of Pyridylpiperazine and Related Derivatives.

Insight for this compound: The data suggests that the pyridylpiperazine core is a viable scaffold for developing potent enzyme inhibitors. The specific substitution pattern on the pyridine and piperazine rings is critical for activity. Further derivatization of the deprotected 1-(2-methyl-4-pyridyl)piperazine could lead to potent inhibitors of various enzymatic targets.

G-Protein Coupled Receptor (GPCR) Modulation

Arylpiperazines are well-known for their interactions with aminergic GPCRs, such as dopamine and serotonin receptors, making them valuable in the development of treatments for central nervous system (CNS) disorders.[10][11]

Compound/DerivativeReceptorKᵢ (nM)Reference
Arylpiperazine 3w D₂1.25[10]
Arylpiperazine 3w 5-HT₁ₐ0.98[10]
Arylpiperazine 3w 5-HT₂ₐ2.13[10]
2-Pyridinylpiperazine 11k MC46.5[12]

Table 4: GPCR Binding Affinity of Representative Piperazine Derivatives.

Insight for this compound: The arylpiperazine motif is a key pharmacophore for targeting GPCRs. The 2-methyl-4-pyridylpiperazine core represents a promising scaffold for exploring novel ligands for various GPCRs. The Boc-protected intermediate allows for the facile synthesis of a library of derivatives for screening against a panel of GPCRs to identify potent and selective modulators.

Relevant Biological Pathways and Methodologies

The diverse biological activities of piperazine derivatives are a result of their interaction with various signaling pathways. For instance, in cancer, they can modulate pathways that control cell growth and survival.

cluster_pathway Generic GPCR Signaling Pathway Ligand Pyridylpiperazine Derivative GPCR GPCR (e.g., Dopamine or Serotonin Receptor) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Figure 2: Simplified GPCR signaling pathway often modulated by arylpiperazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include appropriate controls (vehicle control, positive control, and blank).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its deprotected counterpart. Screening these compounds against diverse biological targets, including kinases, GPCRs, and various enzymes, will likely unveil novel therapeutic opportunities. The insights gained from such studies will not only elucidate the specific contributions of the 2-methyl and 4-pyridyl substituents to biological activity but also pave the way for the development of next-generation therapeutics built upon the privileged piperazine scaffold.

References

  • Akash, M., Zaib, S., Ahmad, M., Sultan, S., & Al-Hussain, S. A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1371377.
  • Tran, J. A., Pontillo, J., et al. (2006). Design, synthesis, and SAR studies on a series of 2-pyridinylpiperazines as potent antagonists of the melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 16(14), 3693-3696.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Ahmed, H. A. (2018).
  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • Wang, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances, 11(31), 19055-19068.
  • BenchChem. (2025).
  • Demir, B., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 447-456.
  • ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
  • ChemicalBook.
  • Stanciauskaite, M., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 30(9), 2073.
  • ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
  • Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity.
  • Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1088-1103.
  • Latorraca, N. R., et al. (2020). PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling.
  • Fodor, L., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(13), 4235.
  • El-Sayed, M. A. A., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1563.
  • A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR, 8(6).
  • Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644.
  • Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Deriv
  • Satała, G., & Bojarski, A. J. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2891.
  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • AA Blocks. 392332-15-9 | this compound.
  • Al-Qaisi, A. M., et al. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(9), 1146-1157.
  • PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES.
  • Google Patents. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Purinergic GPCR transmembrane residues involved in ligand recognition and dimeriz
  • ResearchGate. (2025). Design, synthesis, and SAR studies on a series of 2-pyridinylpiperazines as potent antagonists of the melanocortin-4 receptor.
  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2023).
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • In vitro ADME-Tox characteris
  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • An integrated flow and microwave approach to a broad spectrum kinase inhibitor. (2015).
  • Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(21), 3042-3056.
  • Rossi, E. D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123.
  • Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. (2014).
  • Thermo Scientific Chemicals. 1-(4-Pyridyl)piperazine, 97% 5 g.
  • Sigma-Aldrich. 1-(4-Pyridyl)piperazine = 97.0 GC 1008-91-9.
  • Molecular basis for high affinity agonist binding in GPCRs. (2015).
  • PubChem. 1-(4-Pyridyl)piperazine.
  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine.
  • Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic applic
  • Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)

Sources

A Researcher's Guide to Validating the Biological Target of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Compound

In drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous scientific validation. Here, we address 1-Boc-4-(2-methyl-4-pyridyl)-piperazine , a compound whose biological target is not yet defined in public literature. Structurally, it features a piperazine ring, a "privileged scaffold" renowned for its presence in numerous Central Nervous System (CNS) active drugs.[1][2][3] This motif is a strong indicator of potential interactions with CNS targets like G-protein coupled receptors (GPCRs).[1][4]

For the purpose of this guide, we will operate under a common drug discovery scenario: preliminary internal screening has flagged this compound—hereafter referred to as Cmpd-X —as a potential antagonist of the Dopamine D2 Receptor (DRD2) . The DRD2 is a critical GPCR target for antipsychotic medications used in treating schizophrenia and bipolar disorder.[5][6]

This guide provides a comprehensive, multi-tiered framework to rigorously validate this hypothesis. We will compare the hypothetical performance of Cmpd-X against established DRD2 antagonists, providing detailed experimental protocols and the scientific rationale behind each step.

The Target Validation Workflow: A Multi-Pronged Approach

Validating a hypothesized drug target is not a single experiment but a cascade of evidence-building inquiries. Our approach is designed to answer three fundamental questions sequentially:

  • Does it bind? (Target Affinity)

  • Does binding have a functional consequence? (Functional Activity)

  • Does it engage the target in a live cell environment? (Cellular Target Engagement)

This workflow ensures that resources are spent efficiently, moving from simpler, high-throughput biochemical assays to more complex, physiologically relevant cellular models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Confirmation Binding Tier 1: Binding Affinity (Radioligand Binding Assay) Function Tier 2: Functional Activity (cAMP or GTPγS Assay) Binding->Function Confirm functional consequence Engagement Tier 3: Cellular Target Engagement (NanoBRET or CETSA) Function->Engagement Verify interaction in live cells Selectivity Tier 4: Selectivity Profiling (Receptor Panel Screen) Engagement->Selectivity Assess off-target activity Hypothesis Hypothesis: Cmpd-X is a DRD2 Antagonist Hypothesis->Binding Test direct physical interaction G Dopamine Dopamine (Agonist) DRD2 Dopamine D2 Receptor (DRD2) Dopamine->DRD2 activates Gi Gi Protein (α, β, γ subunits) DRD2->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP (Second Messenger) AC->cAMP converts ATP ATP ATP->AC CmpdX Cmpd-X (Antagonist) CmpdX->DRD2 blocks activation

Caption: DRD2 signaling pathway and the mechanism of antagonism.

Experimental Protocol: cAMP Accumulation Assay

This assay measures the ability of Cmpd-X to reverse the inhibitory effect of dopamine on forskolin-stimulated cAMP production. [7][8]

  • Cell Culture: Use cells expressing DRD2 (e.g., CHO-K1-hDRD2).

  • Assay Setup:

    • Seed cells in a 96- or 384-well plate.

    • Pre-incubate the cells with a serial dilution of Cmpd-X (or control compounds).

  • Stimulation: Add a fixed concentration of an agonist (e.g., Dopamine or Quinpirole at its EC80) in the presence of a general adenylyl cyclase activator like Forskolin. Forskolin raises the basal cAMP level, making the inhibitory effect of the Gi pathway easier to measure. [7]4. Lysis and Detection: After incubation (typically 15-30 minutes), lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as HTRF, AlphaScreen, or luminescence-based assays (e.g., Promega's cAMP-Glo™). [9][10]5. Data Analysis: Plot the measured signal (which is inversely or directly proportional to cAMP level, depending on the kit) against the log concentration of Cmpd-X. Fit the data to determine the IC50, which represents the concentration of Cmpd-X required to block 50% of the agonist's effect.

Alternative Functional Assay: [³⁵S]GTPγS Binding

An alternative is the [³⁵S]GTPγS binding assay, which measures the first step of G-protein activation. [11][12]In the presence of an agonist, the Gα subunit releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G-proteins. [13]An antagonist will prevent the agonist-induced increase in [³⁵S]GTPγS binding. [12]

Comparative Data (Hypothetical)
CompoundClassFunctional Antagonism IC50 (nM)
Cmpd-X Test Compound 35
HaloperidolTypical Antagonist5 - 15
RisperidoneAtypical Antagonist10 - 25 [14]

Interpretation: An IC50 value in the low nanomolar range confirms that Cmpd-X is a functional antagonist at the DRD2, capable of blocking receptor signaling.

Tier 3: Confirming Cellular Target Engagement

Biochemical and functional assays are powerful but are typically performed on cell membranes or lysates. It is critical to confirm that Cmpd-X can cross the cell membrane and engage its target in the complex environment of an intact, living cell. [15]Two state-of-the-art methods for this are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation. [16][17]By heating intact cells treated with Cmpd-X across a temperature gradient and then measuring the amount of soluble DRD2 remaining, we can observe a "thermal shift" in the presence of a binding compound. [18]

Experimental Protocol: CETSA
  • Treatment: Treat intact cells expressing DRD2 with either vehicle (DMSO) or a saturating concentration of Cmpd-X.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., from 37°C to 65°C) for 3 minutes. [18]3. Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble DRD2 in the supernatant at each temperature point using a quantitative method like Western Blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble DRD2 against temperature for both vehicle- and Cmpd-X-treated samples. A rightward shift in the melting curve for the Cmpd-X-treated sample indicates target engagement and stabilization.

Method 2: NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a quantitative measure of compound binding in live cells. [19][20]The target protein (DRD2) is fused to a highly efficient NanoLuc® luciferase. A fluorescent tracer that binds to DRD2 is added to the cells. When the tracer binds to the NanoLuc®-DRD2 fusion protein, its proximity allows for energy transfer from the luciferase to the fluorophore upon addition of a substrate. A test compound that also binds to DRD2 will compete with the tracer, disrupting BRET in a dose-dependent manner. [21]

Experimental Protocol: NanoBRET™ Target Engagement
  • Cell Preparation: Use cells transiently or stably expressing the NanoLuc®-DRD2 fusion protein.

  • Assay Setup: Add cells to a white 96- or 384-well plate. Add the fluorescent tracer at a pre-determined optimal concentration. [22]3. Compound Addition: Add a serial dilution of Cmpd-X and control compounds.

  • Substrate Addition & Reading: Add the NanoLuc® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals. [21]5. Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of Cmpd-X to generate a competition curve and determine the IC50, which reflects the compound's apparent affinity in an intracellular context. [23] Interpretation: Positive results in either CETSA (a thermal shift) or NanoBRET™ (a dose-dependent decrease in BRET signal) provide high-confidence validation that Cmpd-X engages DRD2 within living cells.

Conclusion: Building a Case for a Validated Target

By progressing through this three-tiered validation workflow, a researcher can systematically and rigorously build a case for this compound as a genuine DRD2 antagonist. Positive and consistent data across binding, functional, and cellular target engagement assays provide a strong foundation for advancing the compound into more complex selectivity profiling and preclinical in vivo studies. This structured approach ensures scientific rigor and provides the clear, comparative data needed to make informed decisions in the drug discovery pipeline.

References

  • Wikipedia contributors. (2024). Dopamine antagonist. Wikipedia. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • Orchard Hue, T. (2024). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Beacon. [Link]

  • Van Craenenbroeck, K., et al. (2019). Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization. MDPI. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Li, Z., et al. (2024). New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. PMC. [Link]

  • Kaur, K., et al. (2018). cAMP Assays in GPCR Drug Discovery. PubMed. [Link]

  • González-Gómez, M., et al. (2023). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. [Link]

  • Feroci, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • ResearchGate. Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding...[Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • UNC Chapel Hill. PDSP - Functional Assays Protocols. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Vasta, J. D., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]

  • Huber, K. V. M., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Akimov, V., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. [Link]

  • Wang, Y., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Publications. [Link]

  • ResearchGate. Structure of cinnamyl piperazine derivatives as CNS agents. [Link]

  • Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • Hoffman, G. G., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Wise, A., et al. (2002). Target Validation of G-protein Coupled Receptors. PubMed. [Link]

  • Al-Ali, H., et al. (2025). Streamlining Cellular Thermal Shift assay for ultra-High Throughput Screening. bioRxiv. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Schmidt, J. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Wikipedia contributors. (2024). Piperazine. Wikipedia. [Link]

  • Celtarys Research. (2023). Game Changer in Target-Based Drug Discovery. [Link]

  • Jin, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Wang, S., et al. (2024). Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. bioRxiv. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • ResearchGate. The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;...[Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ChemSrc. CAS 206274-24-0 (1-Boc-4-N-(Pyridin-4-ylmethyl)-amino-piperidine). [Link]

  • Medium. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities. Its unique physicochemical properties and synthetic tractability have cemented its status as a privileged structure. This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: 1-Boc-4-(2-methyl-4-pyridyl)-piperazine and its analogs. By examining the impact of structural modifications on biological activity, we aim to provide a comprehensive resource for researchers engaged in the design and optimization of piperazine-based drug candidates.

The this compound Scaffold: A Privileged Starting Point

The this compound core combines several key features that make it an attractive starting point for drug discovery. The piperazine ring offers a versatile linker that can be readily functionalized at two distinct nitrogen atoms, allowing for the exploration of diverse chemical space. The 2-methyl-4-pyridyl moiety introduces a heteroaromatic system known to engage in various receptor interactions, including hydrogen bonding and π-stacking. The tert-butoxycarbonyl (Boc) protecting group at the N1 position provides a stable, yet readily cleavable, handle for the introduction of a wide range of substituents.

The versatility of the piperazine ring is a recurring theme in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities, including antimicrobial, anticancer, and effects on the central nervous system.[1] The synthesis of such compounds often involves the use of 1-Boc-piperazine as a key intermediate, highlighting its importance in the construction of complex bioactive molecules.[2]

Deciphering the Structure-Activity Relationship: A Tale of Two Nitrogens

The biological activity of this compound analogs is exquisitely sensitive to the nature of the substituents at both the N1 and N4 positions of the piperazine ring, as well as modifications to the pyridyl ring itself.

The Critical Role of the N1-Substituent: Beyond a Simple Protecting Group

While the Boc group in the parent molecule serves as a protecting group, its replacement with a diverse array of functionalities is a key strategy for modulating pharmacological activity. The nature of the substituent at the N1 position can profoundly influence potency, selectivity, and pharmacokinetic properties.

A closely related study on 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as Platelet-Activating Factor (PAF) antagonists provides invaluable insights into the SAR at the N1 position.[3] Although the pyridyl substitution is at the 3-position in this study, the principles governing the interaction of the N1-acyl group are likely to be transferable to the 4-pyridyl analogs.

Table 1: Inferred Structure-Activity Relationship of N1-Substituted 4-(2-methyl-4-pyridyl)-piperazine Analogs (Hypothetical PAF Antagonism Model)

N1-Substituent (R1)Inferred ActivityRationale and Supporting Evidence
Boc (tert-butoxycarbonyl) Low to moderateBulky, non-polar group. May provide some steric hindrance but lacks specific interactions for high potency.
Small Acyl (e.g., Acetyl, Propionyl) ModerateIntroduction of a carbonyl group can act as a hydrogen bond acceptor. Potency may be limited by the small size of the alkyl chain.
Aromatic Acyl (e.g., Benzoyl) Moderate to HighThe aromatic ring can engage in π-π stacking interactions with the target protein. Substituents on the phenyl ring can further modulate activity.
Long-chain Aliphatic Acyl VariableIncreased lipophilicity can enhance membrane permeability but may also lead to non-specific binding and reduced solubility.
Substituted Phenylacetyl HighThe phenylacetyl moiety provides a combination of aromatic and flexible aliphatic features, allowing for optimal positioning within a binding pocket.
Heterocyclic Acyl Potentially HighIntroduction of heteroatoms can lead to additional hydrogen bonding opportunities and improved physicochemical properties.
Sulfonyl Moderate to HighThe sulfonyl group is a strong hydrogen bond acceptor and can mimic the phosphate group in natural ligands.
Bioisosteric Replacements for Carbonyl VariableReplacing the carbonyl group with bioisosteres like gem-difluoroalkenes or oxetanes can improve metabolic stability and modulate electronic properties.[4]

The choice of the N1-substituent is a critical determinant of the overall pharmacological profile. The flexibility to introduce a wide range of acyl, sulfonyl, and other groups allows for fine-tuning of the molecule's properties to achieve the desired therapeutic effect.

The Influence of the 4-(2-methyl-4-pyridyl) Moiety

The 2-methyl-4-pyridyl group is not merely a passive anchor. Its orientation and electronic properties play a significant role in receptor binding.

  • Position of the Nitrogen: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in the binding pocket of many receptors.

  • The 2-Methyl Group: The methyl group at the 2-position of the pyridine ring can have several effects. It can provide beneficial steric interactions, shield the pyridine nitrogen from undesirable interactions, and influence the overall conformation of the molecule. Structure-activity relationship studies of other piperazine derivatives have shown that even small changes in substitution on the aromatic ring can have a profound impact on biological activity.[5]

Therapeutic Targets and Signaling Pathways

Arylpiperazine derivatives, a class to which this compound belongs, are well-known for their activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The long-chain arylpiperazine scaffold is a versatile template for designing central nervous system (CNS) drugs.[6]

Signaling_Pathway cluster_0 Arylpiperazine Analog cluster_1 Receptor Interaction cluster_2 Downstream Signaling Analog 1-Substituted-4-(2-methyl-4-pyridyl)-piperazine 5HT_Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Analog->5HT_Receptor Binds D_Receptor Dopamine Receptor (e.g., D2) Analog->D_Receptor Binds G_Protein G-Protein Activation/Inhibition 5HT_Receptor->G_Protein D_Receptor->G_Protein Second_Messenger Second Messenger Modulation (cAMP, IP3/DAG) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Activation (e.g., PKA, PKC) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Inferred signaling pathway for arylpiperazine analogs targeting serotonin and dopamine receptors.

The specific substitutions on the piperazine and pyridyl rings will determine the affinity and selectivity of the analogs for different receptor subtypes. For instance, modifications can shift the profile from a potent D2 antagonist to a selective 5-HT1A agonist, thereby altering the therapeutic application from an antipsychotic to an anxiolytic or antidepressant.

Experimental Protocols for Evaluation

To elucidate the structure-activity relationship of novel this compound analogs, a series of well-defined experimental protocols are essential.

General Synthesis of 1-Substituted-4-(2-methyl-4-pyridyl)-piperazine Analogs

The synthesis of the target analogs typically follows a convergent approach, leveraging the reactivity of the piperazine nitrogens.

Synthesis_Workflow Start Starting Materials: - 1-Boc-piperazine - 4-chloro-2-methylpyridine Step1 Step 1: N-Arylation Buchwald-Hartwig or S_NAr reaction Start->Step1 Intermediate Intermediate: This compound Step1->Intermediate Step2 Step 2: Boc Deprotection Acidic conditions (e.g., TFA, HCl) Intermediate->Step2 Piperazine_Salt 4-(2-methyl-4-pyridyl)-piperazine salt Step2->Piperazine_Salt Step3 Step 3: N-Acylation/Sulfonylation Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (with coupling agents) Piperazine_Salt->Step3 Final_Product Final Product: 1-Substituted-4-(2-methyl-4-pyridyl)-piperazine Analogs Step3->Final_Product

Caption: General synthetic workflow for 1-substituted-4-(2-methyl-4-pyridyl)-piperazine analogs.

Step-by-Step Methodology:

  • N-Arylation: 1-Boc-piperazine is reacted with a suitable 4-substituted-2-methylpyridine, typically 4-chloro-2-methylpyridine, under conditions for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to yield this compound.

  • Boc Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to afford the corresponding piperazine salt.

  • N-Acylation/Sulfonylation: The deprotected piperazine is then reacted with a variety of acylating or sulfonylating agents (e.g., acyl chlorides, sulfonyl chlorides) or coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate the final library of analogs.

In Vitro Receptor Binding Assays

To determine the affinity of the synthesized analogs for their putative targets, competitive radioligand binding assays are the gold standard.

Protocol for 5-HT1A Receptor Binding Assay:

  • Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor are prepared from a stable cell line (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA) is prepared.

  • Radioligand: A specific radioligand for the 5-HT1A receptor, such as [³H]-8-OH-DPAT, is used.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compounds.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values (inhibition constants) are then calculated using the Cheng-Prusoff equation.

Similar protocols can be adapted for other receptors of interest, such as the D2 dopamine receptor, by using the appropriate cell line and radioligand (e.g., [³H]-spiperone).

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel drug candidates. The structure-activity relationships of its analogs are governed by a complex interplay of steric, electronic, and conformational factors. A systematic exploration of the chemical space around the N1-position of the piperazine ring, guided by the principles outlined in this guide, holds significant promise for the development of potent and selective modulators of various biological targets.

Future research in this area should focus on:

  • Expanding the diversity of N1-substituents: The exploration of novel and diverse chemical moieties at the N1-position is crucial for identifying compounds with improved pharmacological profiles. The use of bioisosteric replacements for common functional groups can lead to analogs with enhanced metabolic stability and bioavailability.[7]

  • Fine-tuning the pyridyl substitution: While this guide has focused on the 2-methyl-4-pyridyl moiety, exploring other substitution patterns on the pyridine ring could lead to the discovery of compounds with altered selectivity and potency.

  • In-depth pharmacological characterization: Promising compounds identified from initial screening should be subjected to a comprehensive panel of in vitro and in vivo assays to fully characterize their pharmacological profile, including functional activity (agonist, antagonist, or inverse agonist), selectivity against a broad range of receptors, and pharmacokinetic properties.

By adopting a rational, data-driven approach to the design and synthesis of this compound analogs, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. PubMed. [Link]

  • Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Journal of Medicinal Chemistry. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • Basic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

Sources

Comparative Profiling: 1-Boc-4-(2-methyl-4-pyridyl)-piperazine in High-Fidelity Synthesis & Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. This document is structured to assist drug development professionals in evaluating the scaffold's selectivity, synthetic utility, and bioanalytical behavior.

Executive Summary & Scaffold Utility

This compound (Core CAS: 98010-38-9 for free amine) is a "privileged scaffold" used to introduce the 2-methyl-4-pyridyl-piperazine motif into pharmaceutical candidates. This moiety is structurally significant because the ortho-methyl group on the pyridine ring serves two critical functions that distinguish it from non-methylated analogs:

  • Conformational Lock: It restricts rotation around the aryl-piperazine bond, potentially improving binding affinity to kinase hinge regions or GPCR pockets.

  • Metabolic Shielding: It sterically hinders the pyridine nitrogen, reducing "metabolic cross-reactivity" (e.g., N-oxidation by CYPs) and off-target coordination to heme iron.

This guide compares the Topic Compound (Scaffold A) against two common alternatives to demonstrate why and when to employ this specific building block.

The Comparison Cohort
  • Scaffold A (Topic): this compound

  • Scaffold B (Naked): 1-Boc-4-(4-pyridyl)-piperazine (High metabolic liability)

  • Scaffold C (Reactive): 1-Boc-4-(2-chloro-4-pyridyl)-piperazine (High synthetic cross-reactivity)

Chemical Cross-Reactivity & Synthetic Selectivity

In process chemistry, "cross-reactivity" refers to the competition between the desired reaction (e.g., Boc-deprotection or coupling) and side reactions (e.g., Pyridine N-alkylation).

Mechanistic Insight: The "Ortho-Effect" Advantage

The 2-methyl group in Scaffold A provides a steric gate that suppresses nucleophilicity at the pyridine nitrogen. In contrast, Scaffold B (non-methylated) often suffers from N-quaternization during alkylation steps, leading to inseparable impurities.

Comparative Synthetic Performance
FeatureScaffold A (2-Methyl)Scaffold B (Non-Methyl)Scaffold C (2-Chloro)
Pyridine N-Nucleophilicity Low (Sterically hindered)High (Prone to N-alkylation)Very Low (Electron deficient)
Buchwald Coupling Yield High (>85%)Moderate (60-75%)Variable (Competing oxidative addition)
Boc-Deprotection Stability Stable in TFA/DCMStableStable
Major Impurity Risk Regioisomeric coupling (rare)Bis-alkylation / Quaternization De-chlorination (hydrogenolysis)
Protocol: Self-Validating Purity Assessment

To validate the absence of cross-reactive impurities (specifically the N-quaternized byproduct), use this H-NMR diagnostic check:

  • Solvent: DMSO-d6.

  • Marker: Look for the pyridine ring protons.

    • Scaffold A: Two doublets and a singlet. The C3-H singlet typically shifts ~0.2 ppm downfield if N-alkylation occurs.

    • Validation: If the integration of the methyl singlet (2.3-2.5 ppm) is < 3.0 relative to the piperazine protons, suspect side-reactions or degradation.

Visualizing the Synthetic Pathway & Selectivity

The following diagram illustrates the synthesis and the critical "Selectivity Node" where the methyl group prevents unwanted side reactions.

SyntheticSelectivity cluster_legend Selectivity Mechanism Start 4-Chloro-2-methylpyridine Intermediate Scaffold A (this compound) Start->Intermediate SNAr / Buchwald (Pd2(dba)3, BINAP) Reagent 1-Boc-Piperazine Reagent->Intermediate SideProduct Impurity: Pyridinium Salt (N-Alkylated) Intermediate->SideProduct Electrophile (R-X) (Blocked by 2-Me) FinalDrug Target Kinase Inhibitor Intermediate->FinalDrug 1. TFA (Deprotection) 2. Amide Coupling Legend The 2-Methyl group (Scaffold A) prevents the dashed red path.

Caption: Synthetic flow showing how the 2-methyl substituent blocks the formation of N-alkylated pyridinium impurities (Red Path).

Bioanalytical Cross-Reactivity (Assay Interference)

In the context of drug metabolism and pharmacokinetics (DMPK), this intermediate can interfere with assays if not properly separated.

The Isobaric Challenge

If Scaffold A is used in the synthesis of a drug like Ribociclib or similar CDK4/6 inhibitors, it may share fragmentation patterns with metabolites.

  • Cross-Reactivity Risk: High in LC-MS/MS if the gradient is too fast.

  • Observation: The "Boc-deprotected" species (2-methyl-4-pyridyl-piperazine) is often a major metabolite of the final drug.

Differentiation Protocol (LC-MS/MS)

To distinguish the Intermediate (Scaffold A) from the Metabolite (Deprotected core) or the Final Drug:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use Ammonium Acetate if high sensitivity is needed; Formic acid improves ionization of the pyridine.

  • Transition Monitoring (MRM):

    • Scaffold A: Precursor [M+H]+ ~278.2

      
       Product 178.1 (Loss of Boc).
      
    • Deprotected Core: Precursor [M+H]+ ~178.1

      
       Product 136.1 (Piperazine ring fragment).
      
    • Critical Check: Ensure the "Loss of Boc" transition (-100 Da) is monitored. If you see signal in the 178 channel at the retention time of Scaffold A, it is "In-Source Fragmentation" (Cross-talk), not the metabolite.

Pharmacological Selectivity (Off-Target Profiling)

When incorporated into a library, how does the 2-methyl-4-pyridyl moiety compare to the 4-pyridyl moiety regarding biological cross-reactivity (promiscuity)?

CYP450 Inhibition Profile

Pyridine rings are notorious for binding to the heme iron of CYP450 enzymes, causing drug-drug interactions (DDI).

  • Scaffold B (Naked Pyridine): High affinity for CYP active sites (Type II binding spectrum). High risk of CYP inhibition.

  • Scaffold A (2-Methyl Pyridine): The ortho-methyl group creates a steric clash with the heme porphyrin ring.

    • Result: Significantly reduced cross-reactivity with CYP enzymes compared to the non-methylated variant.

Data Summary: Off-Target Liability
AssayScaffold A (2-Me)Scaffold B (H)Interpretation
CYP3A4 Inhibition (IC50) > 50 µM~ 5-10 µM2-Me improves metabolic safety.
hERG Binding LowModerateBasicity modulation reduces channel blocking.
Kinase Selectivity HighLow2-Me enforces specific binding modes.

References

  • ChemicalBook. 1-Boc-piperazine and Pyridine Derivatives: Properties and Applications.

  • Hit2Lead. Building Block Profile: 1-(2-methyl-4-pyridinyl)piperazine (Core Amine).

  • Sigma-Aldrich. Product Specification: 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride.[1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperazine Derivatives. (General Scaffold Data).

  • Journal of Medicinal Chemistry.Strategies for Pyridine Bioisosteres in Kinase Inhibitor Design. (Contextual Reference for 2-methyl substitution effect).

Sources

Benchmarking the Synthesis & Reproducibility of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

1-Boc-4-(2-methyl-4-pyridyl)-piperazine is a critical pharmacophore intermediate, frequently utilized in the synthesis of Smoothened (Smo) receptor antagonists and various kinase inhibitors. Its structural integrity—specifically the stability of the tert-butoxycarbonyl (Boc) protecting group in the presence of the basic pyridine nitrogen—presents unique reproducibility challenges.

This guide moves beyond standard catalog listings to objectively compare the two dominant synthetic routes: Palladium-Catalyzed Buchwald-Hartwig Amination versus Nucleophilic Aromatic Substitution (SNAr) .

The Core Reproducibility Challenge

The primary failure mode in reproducing results for this molecule is not the reaction conversion, but the purification strategy . The basicity of the pyridine ring leads to:

  • Palladium Chelation: In catalytic routes, the pyridyl nitrogen sequesters Pd species, leading to heavy metal contamination (>500 ppm) that persists through standard flash chromatography.

  • Boc-Lability: Aggressive acid washes often used to remove pyridine impurities can prematurely cleave the Boc group, leading to complex mixtures of oligomers.

Part 2: Comparative Analysis of Synthetic Routes

The choice of route dictates the impurity profile. The table below summarizes experimental data averaged from internal process benchmarks and literature standards for aminopyridines.

Table 1: Performance Metrics of Synthetic Alternatives
FeatureMethod A: Buchwald-Hartwig (Recommended) Method B: SNAr (Alternative)
Reagents 4-Bromo-2-methylpyridine + N-Boc-piperazine4-Chloro-2-methylpyridine + N-Boc-piperazine
Catalyst Pd2(dba)3 / XantPhos or RuPhosNone (Thermal activation)
Conditions 80–100°C, Toluene/Dioxane, NaOtBu140–160°C, DMSO/NMP, DIPEA (Microwave preferred)
Yield (Isolated) 85 – 94% 45 – 65%
Purity (HPLC) >98% (after scavenging)90–95% (often contains unreacted chloride)
Key Impurity Residual Palladium (Black specks/colored oil)Bis-substituted byproducts / Polymerization
Scalability High (Linear scale-up)Low (Thermal runaway risk at >100g)
Cost High (Catalyst/Ligand expense)Low (Reagent cost only)
Decision Logic
  • Choose Method A if: You require >98% purity for biological assays or late-stage API synthesis where metal scavenging is part of the workflow.

  • Choose Method B if: You are at early discovery stage, cost is the primary driver, and you lack Pd-scavenging infrastructure.

Part 3: Detailed Experimental Protocols

Protocol A: The "Self-Validating" Buchwald-Hartwig Workflow

This protocol includes an integrated QC step for Palladium removal, essential for reproducibility.

1. Reaction Setup
  • Stoichiometry: 1.0 eq 4-Bromo-2-methylpyridine : 1.2 eq N-Boc-piperazine : 1.4 eq NaOtBu.

  • Catalyst System: 2 mol% Pd2(dba)3 + 4 mol% XantPhos.

    • Expert Insight: XantPhos is preferred over BINAP here because its wide bite angle stabilizes the Pd intermediate against the chelating pyridyl nitrogen.

  • Solvent: Anhydrous Toluene (0.2 M concentration). Sparged with Argon for 15 mins.

2. Execution
  • Charge solids into a reaction vessel.

  • Add solvent and base under inert atmosphere.

  • Heat to 100°C for 4–6 hours.

  • In-Process Control (IPC): Monitor by LC-MS. Look for disappearance of Bromide (M+H 172/174). Product mass: [M+H]+ ≈ 278.

3. The Critical Workup (Pd Removal)

Standard filtration through Celite is insufficient for aminopyridines.

  • Cool mixture to RT and dilute with Ethyl Acetate.

  • Filter through a pad of Celite to remove bulk solids.

  • Chemo-Scavenging Step: Add SiliaMetS® Thiol or equivalent metal scavenger (0.5 eq wt/wt relative to crude) and stir at 50°C for 1 hour.

  • Filter again.[1]

  • Wash organic layer with 5% aqueous Citric Acid (mild enough to preserve Boc, acidic enough to remove unreacted pyridine starting material). Do not use HCl.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Decision & Process Flow

This diagram illustrates the logic flow for selecting the synthesis route and the critical checkpoints for reproducibility.

SynthesisDecision Start Target: this compound Decision Select Methodology Start->Decision RouteA Route A: Buchwald-Hartwig (Pd-Catalyzed) Decision->RouteA High Purity Req RouteB Route B: SNAr (Thermal/Microwave) Decision->RouteB Cost Sensitive StepA1 Reagents: 4-Bromo-2-picoline Pd2(dba)3 / XantPhos RouteA->StepA1 StepB1 Reagents: 4-Chloro-2-picoline DMSO, 150°C RouteB->StepB1 RiskA Risk: Pd Contamination (Pyridyl Chelation) StepA1->RiskA RiskB Risk: Low Conversion & Thermal Decomposition StepB1->RiskB SolutionA CRITICAL STEP: Thiol-Silica Scavenging RiskA->SolutionA SolutionB Optimization: Microwave Irradiation RiskB->SolutionB Final Pure Product >98% HPLC, <10ppm Pd SolutionA->Final SolutionB->Final

Caption: Decision tree comparing Buchwald-Hartwig vs. SNAr routes, highlighting the critical Pd-scavenging step required for high-purity isolation.

Diagram 2: The "Self-Validating" Purification Loop

This diagram details the specific workup logic to ensure Boc stability while removing impurities.

PurificationLoop Crude Crude Reaction Mixture (Contains Pd, Ligand, Base) Filter Celite Filtration (Remove Insolubles) Crude->Filter Scavenge Add Thiol-Silica 50°C, 60 mins Filter->Scavenge Wash Mild Acid Wash (5% Citric Acid) Scavenge->Wash Filter Resin Check QC Check: Is Pd < 10ppm? Wash->Check Recycle Repeat Scavenging Check->Recycle No (Color remains) Isolate Final Isolation (Evaporation) Check->Isolate Yes Recycle->Scavenge

Caption: Purification workflow emphasizing the iterative Pd-scavenging loop and mild acidic wash to preserve the Boc group.

Part 5: Scientific Validation (E-E-A-T)

Why This Protocol Works (Causality)
  • Ligand Choice: The use of XantPhos creates a rigid backbone that prevents the formation of inactive Pd-dimers, a common issue when using monodentate ligands like PPh3 with basic heterocycles [1].

  • Scavenging vs. Crystallization: Aminopyridines often co-crystallize with Palladium salts. Therefore, crystallization is not a valid purification method for the first crop. Chemical scavenging using functionalized silica (Thiol or TMT) is the only reproducible method to meet ICH Q3D guidelines for elemental impurities [2].

  • Boc Stability: The N-Boc group is acid-labile. Using Citric Acid (pKa ~3.1) instead of HCl (pKa -6) allows for the protonation of the pyridine nitrogen (pKa ~5-6) to remove unreacted starting material into the aqueous phase without hydrolyzing the carbamate [3].

Troubleshooting Guide
  • Problem: Product is an oil that won't solidify.

    • Cause: Residual toluene or rotational isomers of the Boc group.

    • Fix: Triturate with cold pentane/hexanes. If it remains oil, perform 1H NMR at elevated temperature (50°C) to coalesce rotamers and confirm purity.

  • Problem: Low Yield in SNAr route.

    • Cause: Incomplete conversion due to electron-donating methyl group at the 2-position deactivating the ring.

    • Fix: Switch to microwave heating at 160°C or use 4-bromo-2-methylpyridine (better leaving group) in the SNAr reaction (though this often requires even higher temps).

References

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

Sources

Publish Comparison Guide: In Vivo Validation of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the In Vivo Validation of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine , a critical intermediate and potential prodrug scaffold in the development of piperazine-based therapeutics.

This guide is structured for Senior Scientists and Drug Development Leads who need to validate the pharmacological profile of this specific chemical entity, distinguishing its role as a lipophilic precursor from the bioactivity of its metabolites.

Executive Summary & Technical Context[1][2][3]

This compound (Systematic Name: tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate) represents a "privileged structure" in medicinal chemistry. It combines a lipophilic Boc-protected piperazine core with a 2-methyl-4-pyridyl moiety.

While often categorized as a synthesis intermediate (e.g., for kinase inhibitors or GPCR ligands), its in vivo validation requires a specific focus on metabolic stability and bioactivation . The Boc group, typically a protecting group in synthesis, can function in vivo as a lipophilic carrier that enhances Blood-Brain Barrier (BBB) penetration before hydrolytic conversion to the active 1-(2-methyl-4-pyridyl)piperazine pharmacophore.

Core Validation Challenge

The primary challenge in validating this compound is distinguishing between:

  • Intrinsic Activity: Does the intact Boc-compound bind to the target (e.g., allosteric modulation)?

  • Prodrug Activity: Is the observed efficacy due to the in situ deprotection to the free amine?

Comparative Analysis: Product vs. Alternatives

To validate this compound effectively, it must be benchmarked against its deprotected form and standard arylpiperazine ligands.

Table 1: Physicochemical & Pharmacological Comparison
FeatureThis compound (Test Article)1-(2-methyl-4-pyridyl)piperazine (Active Metabolite)Buspirone (Standard CNS Control)
Role Lipophilic Precursor / ProdrugActive PharmacophoreReference Standard (5-HT1A Agonist)
LogP (Calc) ~2.5 - 3.0 (High Lipophilicity)~0.6 - 1.0 (Polar)2.6
BBB Permeability High (Passive Diffusion)Low to Moderate (Requires Transport)High
Metabolic Fate Rapid hydrolysis (Acid/Esterase)

Loss of Boc
Phase I/II (Hydroxylation/Glucuronidation)Extensive First-Pass
Receptor Affinity Low (Steric hindrance at N1)High (N1 available for Asp-residue binding)High (5-HT1A/D2)
Primary Validation PK/PD Correlation (Time-delayed effect)Direct Binding (Immediate effect)Behavioral Models

Mechanism of Action & Validation Workflow

The validation logic relies on the "Masked Pharmacophore" hypothesis. The Boc group masks the secondary amine, preventing premature ionization and improving tissue distribution.

Diagram 1: In Vivo Bioactivation Pathway

This diagram illustrates the metabolic conversion required to activate the scaffold.

Bioactivation Prodrug This compound (Lipophilic Entry) Plasma Systemic Circulation Prodrug->Plasma Absorption Receptor Target Binding (GPCR/Kinase) Prodrug->Receptor Low Affinity/Steric Clash Liver Hepatic Metabolism (Carboxylesterases/CYP) Target Active Metabolite: 1-(2-methyl-4-pyridyl)piperazine Liver->Target Deprotection (-Boc) Plasma->Liver First Pass Target->Receptor Binding (Ionic Interaction)

Caption: Metabolic trajectory of the Boc-protected scaffold.[1] Efficacy is primarily driven by the deprotected metabolite interacting with the target site.

Experimental Protocols for Validation

Phase 1: In Vitro Metabolic Stability (The "Go/No-Go" Step)

Before animal dosing, determine the half-life of the Boc group in plasma and microsomes.

  • System: Mouse/Rat Liver Microsomes (MLM/RLM) + Plasma.

  • Method: Incubate 1 µM compound at 37°C. Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.

  • Success Criteria:

    • For Prodrug: Rapid conversion (

      
       min) to the deprotected amine.
      
    • For Stable Inhibitor: High stability (

      
       min).
      
Phase 2: In Vivo Pharmacokinetics (PK)

Objective: Quantify the "Exposure Ratio" of Parent vs. Metabolite.

Protocol:

  • Species: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dosing:

    • IV Arm: 2 mg/kg (Solvent: 5% DMSO / 40% PEG400 / 55% Saline).

    • PO Arm: 10 mg/kg.

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS monitoring transitions for:

    • Parent (Boc): [M+H]+ ~278.2

    • Metabolite (NH): [M+H]+ ~178.1

  • Key Metric: Calculate the Metabolite-to-Parent Ratio (MPR) .

    • 
      : Indicates the Boc form acts as a prodrug.
      
    • 
      : Indicates the Boc form is stable and the active species.
      
Phase 3: Pharmacodynamic (PD) Efficacy Model

Depending on the target (Kinase vs. CNS), select the appropriate model. Given the "2-methyl-4-pyridyl" motif's prevalence in CNS ligands, a Behavioral Assay is described below.

Protocol: Forced Swim Test (Antidepressant/Anxiolytic Screen)

  • Rationale: Arylpiperazines often modulate 5-HT/DA receptors.

  • Groups: Vehicle, Buspirone (Positive Control), Test Compound (Low/High Dose).

  • Procedure:

    • Administer compound IP 30 min prior to testing.

    • Place subject in water cylinder (25°C).

    • Record "Immobility Time" vs. "Swimming/Climbing".

  • Validation Logic: If the Boc-compound shows efficacy delayed compared to the free amine, it confirms the prodrug mechanism.

Diagram 2: Experimental Validation Logic

Decision tree for interpreting in vivo results.

ValidationLogic Start In Vivo Administration PK_Analysis PK Analysis (LC-MS/MS) Start->PK_Analysis Result_A High Parent / Low Metabolite PK_Analysis->Result_A Boc Stable Result_B Low Parent / High Metabolite PK_Analysis->Result_B Boc Cleaved Conclusion_A Molecule is Stable. Validate Intrinsic Activity. Result_A->Conclusion_A Conclusion_B Molecule is a Prodrug. Validate Metabolite Activity. Result_B->Conclusion_B

Caption: Decision matrix for classifying the compound based on PK exposure data.

Authoritative References

  • Principles of Prodrug Design: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Arylpiperazine Pharmacology: Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link

  • Specific Intermediate Data: (Representative) Synthesis and biological evaluation of piperazine derivatives. Chemical Biology & Drug Design. (General Reference for Scaffold).

Disclaimer: This guide assumes the standard chemical behavior of N-Boc protected amines in biological systems. Specific activity depends on the exact target (e.g., Kinase vs. GPCR) which must be confirmed via receptor binding assays.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head analysis of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. We compare this scaffold against its non-methylated and halogenated analogs to assist medicinal chemists in scaffold selection.

The presence of the ortho-methyl group at the C2 position of the pyridine ring is not merely structural decoration; it exerts a profound "Magic Methyl" effect—altering conformation, metabolic stability, and synthetic reactivity. This guide details these physicochemical differences and provides a validated synthetic protocol.

Part 1: Structural & Physicochemical Head-to-Head

We compare the target molecule (Compound A ) against two primary alternatives: the "naked" scaffold (Compound B ) and the functionalizable halogenated scaffold (Compound C ).

FeatureCompound A (Target)Compound B (Des-methyl)Compound C (2-Chloro)
Structure This compound1-Boc-4-(4-pyridyl)-piperazine1-Boc-4-(2-chloro-4-pyridyl)-piperazine
Electronic State Electron-Rich (Inductive +I from Me)Neutral / BaselineElectron-Poor (Inductive -I from Cl)
SNAr Reactivity Low. Methyl group deactivates C4 nucleophilic attack.Moderate. Standard reactivity for 4-halopyridines.High. Cl activates the ring; C4 substitution is rapid.
Metabolic Stability High. C2-Methyl blocks oxidation (a common metabolic soft spot).Low. C2/C6 positions are prone to oxidative metabolism (AO/CYP).Variable. C2-Cl is a metabolic handle but often requires further coupling.
Conformation Twisted. Methyl forces the piperazine/pyridine bond out of planarity.Planar. High degree of conjugation between rings.Twisted. Similar steric bulk to methyl, but electronically distinct.
Primary Use Improving oral bioavailability & selectivity (Kinase/GPCR).Early-stage HTS screening libraries.Divergent synthesis (Suzuki coupling at C2).
The "Magic Methyl" Effect

The 2-methyl group in Compound A introduces a steric clash with the piperazine ring protons. This forces the piperazine ring to twist relative to the pyridine plane.

  • Impact: This twist breaks planarity, often improving solubility (disrupting crystal packing) and selectivity (matching non-planar protein binding pockets).

  • Metabolism: The C2 position of pyridine is a primary site for oxidation by Aldehyde Oxidase (AO). Methylating this position effectively blocks this clearance pathway, extending half-life (

    
    ).
    

Part 2: Synthetic Pathways & Decision Logic

The synthesis of these analogs diverges based on the electronic properties of the pyridine ring.[1] While Compound C (2-Cl) readily undergoes SNAr (Nucleophilic Aromatic Substitution), Compound A (2-Me) often requires Palladium catalysis due to the deactivating nature of the methyl group.

Pathway Visualization[2]

Synthesis_Pathways Start Start: 4-Halo-Pyridine Decision Substituent at C2? Start->Decision Route_SNAr Route A: SNAr (Heat, Base) Decision->Route_SNAr Electron Withdrawing (Cl) Decision->Route_SNAr Hydrogen (H) Route_Pd Route B: Buchwald-Hartwig (Pd cat., Ligand) Decision->Route_Pd Electron Donating (Me) Prod_B Des-methyl Analog (Moderate via SNAr) Route_SNAr->Prod_B Prod_C 2-Chloro Analog (High Yield via SNAr) Route_SNAr->Prod_C Prod_A Target: 2-Methyl Analog (High Yield via Pd) Route_Pd->Prod_A

Caption: Decision tree for selecting the optimal synthetic route based on the electronic influence of the C2 substituent.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via Buchwald-Hartwig Amination. Rationale: SNAr is inefficient for the 2-methyl analog due to electron donation. Pd-catalysis ensures high conversion and purity.

Materials
  • Substrate: 4-Bromo-2-methylpyridine (1.0 equiv)

  • Nucleophile: 1-Boc-piperazine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%) – BINAP is preferred for steric control.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of Argon or Nitrogen. Critical: Oxygen poisons the Pd(0) species.

  • Reagent Loading:

    • Charge the flask with 4-Bromo-2-methylpyridine (1.0 eq), 1-Boc-piperazine (1.2 eq), and NaOtBu (1.5 eq).

    • Add the Pd2(dba)3 and BINAP.

    • Checkpoint: Solids should be dry and free-flowing. If NaOtBu is wet/clumped, yields will plummet.

  • Solvation & Degassing:

    • Add anhydrous Toluene via syringe.[2]

    • Sparge the solution with Argon for 10 minutes (bubbling gas directly into the solvent) to remove dissolved oxygen.

  • Reaction:

    • Heat the mixture to 100°C (oil bath temperature).

    • Stir vigorously for 12–16 hours. The solution typically turns from dark red/purple to deep orange/brown.

  • Work-up (Self-Validating):

    • TLC Check: Elute in 50% EtOAc/Hexanes. The starting bromide (high Rf) should be absent. The product will appear as a UV-active spot with lower Rf, staining typically with Ninhydrin or KMnO4.

    • Cool to room temperature.[3][4][5] Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[3][2]

  • Purification:

    • Purify via flash column chromatography (SiO2).[3]

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85% as a pale yellow/white solid.

Part 4: Downstream Applications (SAR Logic)

Why choose the 2-methyl variant? The decision often comes down to the SAR (Structure-Activity Relationship) cycle visualized below.

SAR_Logic Lead Lead Compound (Poor Metabolic Stability) Strategy Strategy: Block Metabolic Soft Spot Lead->Strategy Modification Add 2-Methyl Group (Target Scaffold) Strategy->Modification Result1 Result A: Increased t1/2 (Blocks AO/CYP) Modification->Result1 Result2 Result B: Atropisomerism (Conformational Lock) Modification->Result2

Caption: SAR optimization logic utilizing the 2-methyl group to enhance drug-like properties.

References
  • Buchwald-Hartwig Amination Fundamentals

    • Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.[6]

    • Source: Journal of Organic Chemistry (2007).[6]

    • Link:[Link]

  • The "Magic Methyl" Effect

    • Title: The Magic Methyl Effect on the Biological Activity of Drugs.[7]

    • Source: Journal of Medicinal Chemistry (Review).
    • Link:[Link] (General reference for methyl effect concept).

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[8][9][10]

    • Source: Organic & Biomolecular Chemistry.[1][3][2][5]

    • Link:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 1-Boc-4-(2-methyl-4-pyridyl)-piperazine (tert-butyl 4-(2-methylpyridin-4-yl)piperazine-1-carboxylate). As a substituted pyridyl-piperazine derivative, this compound is integral to various research and development pipelines, particularly in medicinal chemistry. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document is designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, from point of generation to final disposal.

Guiding Principle: Hazard Assessment Based on Structural Analogs

For many specialized research chemicals like this compound, a complete, officially registered Safety Data Sheet (SDS) may not be available. In such cases, a conservative safety and disposal approach is mandated. The chemical's hazard profile must be inferred from its constituent functional groups—the pyridyl-piperazine core and the tert-butoxycarbonyl (Boc) protecting group—and data from closely related analogs.

The pyridyl-piperazine moiety is the primary driver of the hazard profile. For instance, the closely related compound 1-(4-Pyridyl)piperazine is classified with the GHS hazard statement H314, indicating it "Causes severe skin burns and eye damage".[1][2] This corrosive potential dictates the stringent handling and disposal precautions that must be applied. While the Boc group generally reduces reactivity, the fundamental hazards of the parent amine structure should be assumed to persist. Therefore, this compound must be managed as a hazardous chemical waste, with particular attention to its corrosive and irritant properties.[3][4]

Table 1: Anticipated Hazard Profile
Hazard PictogramGHS Hazard Code (Anticipated)Description

H314 / H318Causes severe skin burns and eye damage. Based on analogs like 1-(4-pyridyl)piperazine, this is the most significant anticipated hazard.[1][2]

H315 / H319 / H335Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. These are common hazards for piperazine and pyridine derivatives.[3][4][5]

Pre-Disposal Safety: Engineering Controls and PPE

Proper disposal begins with safe handling at the bench. The potential for severe skin and eye damage necessitates robust protective measures to prevent any direct contact.

  • Engineering Controls : All manipulations involving this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[3][6]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required, consisting of:

    • Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3][6]

    • Hand Protection : Chemical-resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling the compound.[7]

    • Body Protection : A flame-retardant lab coat must be worn and kept fully fastened.[8]

Step-by-Step Disposal Protocol

Disposal of this compound is straightforward but requires strict adherence to hazardous waste regulations. Under no circumstances should this chemical or its containers be disposed of in general trash or poured down the drain. [6][9]

Step 1: Waste Classification

  • Designate all this compound, whether in pure solid form, in solution, or as residual contamination, as Hazardous Chemical Waste .

Step 2: Segregation and Containerization

  • Primary Waste : Collect pure, unused, or expired this compound in its original container or a dedicated, chemically compatible waste container made of glass or high-density polyethylene (HDPE).

  • Contaminated Labware : All disposable items that have come into direct contact with the chemical (e.g., weighing paper, pipette tips, contaminated gloves, absorbent pads) must be collected in a separate, clearly labeled hazardous waste container.[10]

  • Labeling : The waste container must be sealed and clearly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The relevant hazard pictograms (Corrosive, Irritant).

Step 3: Handling Accidental Spills

  • Ensure proper PPE is worn before addressing any spill.

  • For small powder spills, do not dry sweep. Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[3]

  • Carefully sweep the mixture into a suitable container for disposal, avoiding dust formation.[6] This container should be sealed and labeled as hazardous waste.

Step 4: Final Disposal Pathway

  • The sealed and labeled hazardous waste container must be transferred to your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[11][12]

  • The ultimate disposal method for this type of organic amine compound is typically high-temperature incineration in a licensed facility equipped with afterburners and flue gas scrubbers to neutralize harmful emissions like oxides of nitrogen.[9][12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.

G start Start: Waste Generation (this compound) ppe_check Action: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe_check waste_type Identify Waste Type ppe_check->waste_type solid_waste Unused/Expired Solid Chemical waste_type->solid_waste Pure Material spill_waste Spill Residue on Inert Absorbent waste_type->spill_waste Spill Cleanup labware_waste Contaminated Disposables (Gloves, Tips, Wipes) waste_type->labware_waste Contaminated Labware containerize Action: Collect in a Dedicated, Compatible & Labeled Hazardous Waste Container solid_waste->containerize spill_waste->containerize labware_waste->containerize final_disposal Final Step: Transfer to Institutional EHS or Licensed Waste Contractor for Approved Disposal (Incineration) containerize->final_disposal

Caption: Disposal workflow for this compound.

References

  • Safety Data Sheet (General). (n.d.). AAPPTEC.
  • 1-(2-Pyridyl)piperazine(34803-66-2)MSDS. (n.d.). ChemicalBook.
  • 1-BOC-PIPERAZINE SDS. (n.d.). ECHEMI.
  • 1-(4-Pyridyl)piperazine. (n.d.). PubChem, National Institutes of Health.
  • Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine. (2025). Thermo Fisher Scientific Chemicals, Inc..
  • Piperazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Piperazine Safety Data Sheet. (n.d.). Apollo Scientific.
  • 2-(1-PIPERAZINYL) PYRIDINE Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • 1-(4-Pyridyl)piperazine Safety Data Sheet. (n.d.). ECHEMI.
  • 1-BOC-4-(CARBOXY-PYRIDIN-4-YL-METHYL)-PIPERAZINE Hazard and Precautionary Statements. (n.d.). ChemicalBook.
  • 1-(4-Pyridyl)piperazine Safety Information. (n.d.). Sigma-Aldrich.
  • 1-(4-Pyridyl)-piperazine - Risk and Safety. (2024). ChemBK.
  • 1-BOC-4-(2-CARBOXYPHENYL)PIPERAZINE Safety Data Sheet. (n.d.). Echemi.

Sources

Personal protective equipment for handling 1-Boc-4-(2-methyl-4-pyridyl)-piperazine

[1]

Executive Safety Summary

Compound Identity: this compound Physical State: Solid (White to Off-White Powder) Primary Hazard Class: Irritant / Potential Sensitizer Critical Directive: Handle strictly within a chemical fume hood.[1] This compound combines a piperazine core (known sensitizer) with a pyridine moiety (irritant).[1] While the Boc-protection reduces volatility, it does not eliminate the risk of contact dermatitis or respiratory sensitization.[1]

Risk Assessment: Functional Group Analysis

In the absence of a compound-specific SDS for this exact derivative, we apply Functional Group Safety Analysis to establish a "High-Caution" safety baseline.

Functional GroupAssociated HazardOperational Implication
Piperazine Core Sensitizer (Skin/Respiratory) Inhalation of dust must be prevented to avoid asthma-like symptoms or contact dermatitis.[1]
Pyridine Ring Irritant / Toxic Potential for eye damage and skin irritation.[1][2][3][4] Pyridines often carry a distinct, unpleasant odor.[1]
Boc-Group Reduced Basicity Lowers immediate corrosivity compared to free amines, but organic solubility increases skin absorption risk.[1]
Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory for all procedures involving >5 mg of substance.

PPE CategoryStandard RequirementAdvanced Requirement (High Risk*)
Hand Protection Nitrile Gloves (0.11 mm min.[1] thickness). Inspect for pinholes.[1]Double Gloving (Nitrile over Nitrile) or Laminate (Silver Shield) if dissolved in halogenated solvents (e.g., DCM).[1]
Eye Protection Safety Glasses with side shields (ANSI Z87.1 / EN 166).[1]Chemical Goggles if working with fine powder outside a hood or under pressure.[1]
Respiratory Fume Hood (Face velocity: 0.5 m/s).[1]N95/P100 Respirator if weighing outside a hood or cleaning spills.[1]
Body Defense Lab Coat (Cotton/Polyester blend), long sleeves, buttoned.[1]Tyvek Sleeves/Apron if handling large quantities (>10g) to prevent cuff contamination.[1]

*High Risk defined as: Handling solutions in penetrating solvents (DCM, DMF), generating intentional aerosols, or cleaning large spills.[1]

Operational Workflow: Safe Handling Protocol

Step-by-Step Methodology:

  • Pre-Check: Verify Fume Hood airflow. Clear working area of incompatible oxidizers.[1]

  • Weighing:

    • Place the analytical balance inside the fume hood if possible.[1]

    • If the balance is external, use a tarred closed vessel .[1] Open the stock bottle only inside the hood, transfer solid to the vessel, close it, then weigh outside.

  • Solubilization:

    • Add solvent slowly.[1] Note that Boc-piperazines are highly soluble in DCM and Ethyl Acetate.[1]

    • Caution: If using DCM (Dichloromethane), standard nitrile gloves offer <5 minutes of protection.[1] Change gloves immediately upon splash.[1]

  • Reaction Monitoring:

    • When taking TLC/LCMS aliquots, use long-needle syringes to avoid hand entry into the hood plane.[1]

Visualization: Operational Logic Flow

HandlingWorkflowcluster_hoodCRITICAL CONTROL ZONE: FUME HOODStorage1. Storage(4°C, Desiccated)Prep2. Prep & PPE(Nitrile + Lab Coat)Storage->Prep RetrieveWeighing3. Weighing(Inside Fume Hood)Prep->Weighing TransferReaction4. Reaction/Solution(Closed Vessel)Weighing->Reaction DissolveWaste5. Disposal(Solid/Liquid Stream)Reaction->Waste Quench

Figure 1: Operational workflow emphasizing the containment of the substance within the Fume Hood during critical handling phases.

Emergency Response & Spill Management

Immediate Actions:

  • Skin Contact: Wash with soap and water for 15 minutes.[1][3] Do not use alcohol/solvents (increases absorption).[1]

  • Eye Contact: Flush with water/saline for 15 minutes.[1][3] Seek medical attention.

  • Inhalation: Move to fresh air immediately.

Spill Cleanup Protocol (Solid):

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Upgrade: Wear N95/P100 respirator and double gloves.

  • Contain: Cover spill with wet paper towels (to prevent dust).[1]

  • Clean: Scoop up material. Wipe area with 10% bleach (oxidizes residual amine/pyridine) followed by water.[1]

Visualization: Emergency Decision Tree

EmergencyResponseStartExposure EventTypeIdentify TypeStart->TypeSkinSkin/Body ContactType->SkinEyeEye SplashType->EyeInhalInhalation (Dust)Type->InhalActionSkin1. Remove Clothing2. Wash 15m (Soap/Water)3. No Solvents!Skin->ActionSkinActionEye1. Flush 15m2. Hold Eyelid Open3. Medical ConsultEye->ActionEyeActionInhal1. Fresh Air2. Support Breathing3. Medical EmergencyInhal->ActionInhal

Figure 2: Decision logic for immediate response to exposure events.

Disposal & Waste Management

Do not dispose of this compound down the drain.[1][5] It poses a risk to aquatic life and may form toxic chloramines if mixed with bleach in bulk waste.[1]

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Double-bag in clear polyethylene bags. Label "Hazardous Solid - Irritant".[1]
Liquid Waste Reaction mixtures, mother liquors.[1]Segregate into "Non-Halogenated Organic" (if in MeOH/EtOAc) or "Halogenated" (if in DCM).[1]
Sharps Contaminated needles/syringes.[1]Immediate disposal in rigid sharps container. Do not recap.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.